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2-bromo-N-methyl-5-(trifluoromethyl)aniline Documentation Hub

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  • Product: 2-bromo-N-methyl-5-(trifluoromethyl)aniline
  • CAS: 1187395-73-8

Core Science & Biosynthesis

Foundational

2-bromo-N-methyl-5-(trifluoromethyl)aniline chemical properties and structure

Executive Summary 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187395-73-8) represents a high-value pharmacophore scaffold in modern drug discovery. As a secondary aniline functionalized with both a halogen handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187395-73-8) represents a high-value pharmacophore scaffold in modern drug discovery. As a secondary aniline functionalized with both a halogen handle (ortho-bromo) and a metabolic stabilizer (meta-trifluoromethyl), it serves as a critical "linchpin" intermediate. Its structural uniqueness lies in the orthogonality of its reactive sites: the nucleophilic N-methyl amine and the electrophilic aryl bromide.

This guide dissects the compound's physicochemical profile, validated synthetic routes, and its application in transition-metal-catalyzed cross-couplings, specifically tailored for researchers optimizing lead compounds in oncology (kinase inhibitors) and CNS indications.

Chemical Identity & Physicochemical Profile

The combination of a lipophilic trifluoromethyl group and a sterically demanding bromine atom creates a unique electronic environment. The N-methyl group reduces hydrogen bond donor (HBD) count compared to the primary aniline, improving membrane permeability—a key parameter in CNS drug design.

Table 1: Core Chemical Specifications
PropertySpecification
CAS Number 1187395-73-8
IUPAC Name 2-bromo-N-methyl-5-(trifluoromethyl)aniline
Molecular Formula C₈H₇BrF₃N
Molecular Weight 254.05 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water
pKa (Calculated) ~2.5 (Conjugate acid) – Reduced basicity due to EWG (CF₃)
LogP (Predicted) 3.2 – 3.5 (Highly Lipophilic)
SMILES CNc1cc(C(F)(F)F)ccc1Br

Structural Analysis: Electronic & Steric Effects

To successfully utilize this scaffold, one must understand the competing forces on the benzene ring:

  • Ortho-Effect (Steric): The bromine atom at position 2 is bulky. It forces the N-methyl group out of planarity, reducing conjugation with the aromatic ring. This steric clash is advantageous for preventing over-alkylation but can retard nucleophilic attack at the nitrogen during coupling reactions.

  • Meta-Activation (Electronic): The -CF₃ group at position 5 is a strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic aromatic substitution (EAS) but significantly increases the acidity of the N-H bond, facilitating deprotonation for base-mediated alkylations.

  • Vector Alignment: In medicinal chemistry, the Br and CF₃ vectors are roughly 120° apart, allowing for the construction of "boomerang" or "L-shaped" molecules common in ATP-competitive kinase inhibitors.

Synthetic Methodologies

Protocol A: Selective Reductive Amination (Recommended)

High fidelity route for generating the secondary amine without over-alkylation.

Reagents: 2-Bromo-5-(trifluoromethyl)aniline (Precursor), Paraformaldehyde, Sodium Methoxide (NaOMe), Sodium Borohydride (NaBH₄).

  • Imine Formation: Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.2 eq) and a catalytic amount of NaOMe (0.1 eq). Stir at reflux for 2 hours to form the N-methoxymethyl intermediate or hexahydrotriazine species.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (2.0 eq) portion-wise to control hydrogen evolution.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) yields the mono-methylated product.

Protocol B: Buchwald-Hartwig C-N Coupling (Alternative)

Used when the primary aniline precursor is unavailable, starting from the aryl dibromide.

Reagents: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene, Methylamine (2M in THF), Pd₂dba₃, Xantphos, Cs₂CO₃.

  • Catalyst Prep: Pre-mix Pd₂dba₃ (2 mol%) and Xantphos (4 mol%) in Toluene under Argon.

  • Coupling: Add the aryl halide and Methylamine. Heat to 80°C.

  • Selectivity: The iodine is more reactive than bromine, allowing selective amination at the 2-position (relative to CF3) if the starting material is regiochemically distinct.

Visualizing the Synthetic Pathways

SynthesisPathways Precursor 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) Reagents_A Route A (Recommended): 1. (CH2O)n, MeOH 2. NaBH4 Precursor->Reagents_A Reagents_B Route B (Direct): MeI, K2CO3, DMF (Risk: Dialkylation) Precursor->Reagents_B Target TARGET: 2-Bromo-N-methyl-5- (trifluoromethyl)aniline Reagents_A->Target High Selectivity Reagents_B->Target Low Yield OverAlk Impurity: N,N-Dimethyl analog Reagents_B->OverAlk Side Reaction

Figure 1: Comparison of synthetic routes. Route A (Reductive Amination) is preferred for high selectivity.

Reactivity & Applications in Drug Design

The versatility of 2-bromo-N-methyl-5-(trifluoromethyl)aniline lies in its ability to undergo orthogonal functionalization.

A. Palladium-Catalyzed Cross-Coupling (The "Right" Side)

The aryl bromide is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Application: Synthesis of biaryl systems common in kinase inhibitors (e.g., coupling with indole-5-boronic acid).

  • Condition Note: Due to the steric bulk of the ortho-amine, highly active catalysts like Pd(dppf)Cl₂ or Pd-SPhos G3 are recommended to overcome the steric barrier.

B. Nucleophilic Displacement / Acylation (The "Left" Side)

The secondary amine is nucleophilic but sterically hindered.

  • Acylation: Reacts with acid chlorides to form amides (rotamers are common due to steric bulk).

  • SNAr: Can displace halogens on electron-deficient heterocycles (e.g., 2-chloropyrimidine) to form fused tricyclic cores.

C. Cyclization to Heterocycles

This scaffold is a precursor for Indoles and Benzimidazoles .

  • Larock Indole Synthesis: Reaction with an internal alkyne under Pd catalysis yields 1-methyl-5-(trifluoromethyl)indoles.

Workflow: Divergent Synthesis Strategy

Reactivity Core 2-Bromo-N-methyl-5- (trifluoromethyl)aniline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd-RuPhos) Core->Buchwald Acylation Acylation / SNAr (R-COCl or Ar-Cl) Core->Acylation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Diamine Unsymmetrical Diamines Buchwald->Diamine Amide N-Methyl Amides (Peptidomimetics) Acylation->Amide

Figure 2: Divergent reactivity profile allowing for modular drug design.

Handling, Safety, and Storage

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon oxidation; protect from light.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394593, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Pd-coupling protocols).
  • Sigma-Aldrich.Safety Data Sheet for Halogenated Anilines. (General safety grounding for class).

Sources

Exploratory

CAS number and identifiers for 2-bromo-N-methyl-5-(trifluoromethyl)aniline

The following technical guide provides an in-depth analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline , a specialized fluorinated building block used in the synthesis of pharmaceutical agents. Executive Summary 2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline , a specialized fluorinated building block used in the synthesis of pharmaceutical agents.

Executive Summary

2-Bromo-N-methyl-5-(trifluoromethyl)aniline is a highly functionalized aniline derivative characterized by the presence of an electron-withdrawing trifluoromethyl group and a reactive bromine handle. It serves as a critical intermediate in medicinal chemistry, particularly in the development of antiviral agents (e.g., HCV NS3 protease inhibitors) and other small-molecule therapeutics. Its structural features allow for versatile functionalization: the bromine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the N-methylamine moiety offers a nucleophilic site for further elaboration.

Chemical Identity & Identifiers

The compound exists primarily as a free base but is often stored or handled as a hydrochloride salt to enhance stability.

Identifier Details
Chemical Name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline
IUPAC Name 2-bromo-N-methyl-5-(trifluoromethyl)benzenamine
CAS Number (Free Base) 1187395-73-8
CAS Number (HCl Salt) 1187386-33-9
Precursor CAS (Primary Amine) 454-79-5 (2-Bromo-5-(trifluoromethyl)aniline)
Molecular Formula C₈H₇BrF₃N
Molecular Weight 254.05 g/mol
SMILES CNc1cc(C(F)(F)F)ccc1Br
InChI Key PZDVFXUBTKPFSG-UHFFFAOYSA-N (Primary amine analog for ref)

Physicochemical Profile

The presence of the trifluoromethyl group significantly alters the lipophilicity and basicity of the aniline nitrogen compared to non-fluorinated analogs.

Property Value / Description
Appearance Pale yellow to orange oil or low-melting solid (tends to darken on air exposure).
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.
Predicted LogP ~3.1 (High lipophilicity due to -CF₃ and -Br)
Acidity (pKa) The aniline nitrogen is weakly basic (pKa < 4.0) due to the electron-withdrawing effect of the ortho-Br and meta-CF₃ groups.
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (F atoms) + 1 (N)

Synthetic Methodologies

The synthesis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline is typically achieved via the selective N-methylation of the primary amine precursor, 2-bromo-5-(trifluoromethyl)aniline . Direct bromination of N-methyl-3-(trifluoromethyl)aniline is less favored due to regioselectivity issues (competing bromination at the 4- and 6-positions).

Protocol: Reductive Methylation (Preferred)

This method avoids over-alkylation (formation of the N,N-dimethyl byproduct) which is common when using alkyl halides like iodomethane.

Reagents:

  • Substrate: 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)[1][2]

  • Methyl Source: Paraformaldehyde or Formalin (37% aq. formaldehyde)

  • Reductant: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE)

  • Acid Catalyst: Acetic acid or Trifluoroacetic acid (if using NaBH₃CN)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.5–2.0 eq) and a catalytic amount of acid (e.g., NaOMe or AcOH). Stir at reflux for 2–4 hours to generate the imine/hemiaminal intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add NaBH₄ (2.0 eq) portion-wise to control hydrogen evolution.

  • Quench & Workup: Stir at room temperature until TLC indicates consumption of the starting material. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Diagram (DOT)

SynthesisPathway Start 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) Inter Imine / Hemiaminal Intermediate Start->Inter (CH2O)n, MeOH Reflux, 2h Product 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 1187395-73-8) Inter->Product NaBH4, 0°C Reductive Amination Side N,N-Dimethyl byproduct (Impurity) Inter->Side Excess CH2O / Over-reduction

Caption: Selective synthesis via reductive amination prevents over-methylation common in direct alkylation.

Structural Analysis & Applications in Drug Discovery

Reactivity Profile

The compound is a "privileged scaffold" featuring three distinct points of reactivity:

  • Secondary Amine (N-Me): Nucleophilic. Can participate in amide coupling, urea formation, or SNAr reactions.

  • Aryl Bromide (C-Br): Electrophilic. Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or aryl-heteroaryl motifs.

  • Trifluoromethyl Group (C-CF₃): Metabolic blocker.[3] It deactivates the ring electronically but provides metabolic stability against CYP450 oxidation at the 5-position.

Application Workflow: HCV NS3 Protease Inhibitors

Research indicates this scaffold is utilized in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors.[1] The aniline nitrogen is typically coupled to a peptide mimetic or macrocycle, while the bromine is used to attach a P2 extension (e.g., a biaryl system).

Applications cluster_reactions Medicinal Chemistry Transformations Core 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Suzuki Suzuki Coupling (at Br site) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Amide/Urea Formation (at NH site) Core->Amide R-COCl or Isocyanate Target HCV NS3 Protease Inhibitors (Bioactive Drug Candidate) Suzuki->Target Scaffold Elaboration Amide->Target Linker Attachment

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and NHMe groups.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust/aerosol formation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling powder forms of the salt, use a P95 respirator.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base may darken upon oxidation; store at 2–8°C.

References

  • Alchimica . 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 1187395-73-8). Retrieved from [5]

  • ChemSrc . 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride (CAS 1187386-33-9).[6] Retrieved from

  • Sigma-Aldrich . 2-Bromo-5-(trifluoromethyl)aniline (Precursor CAS 454-79-5).[1] Retrieved from

  • GuideChem . Synthesis and Properties of 2-Bromo-5-trifluoromethylaniline derivatives. Retrieved from

Sources

Foundational

safety data sheet (SDS) for 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Executive Summary & Strategic Context Compound Identity: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline CAS (Parent/Related): 454-79-5 (Primary amine analogue); 1187386-33-9 (HCl salt) Chemical Class: Halogenated N-alkyl An...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Identity: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline CAS (Parent/Related): 454-79-5 (Primary amine analogue); 1187386-33-9 (HCl salt) Chemical Class: Halogenated N-alkyl Aniline

This guide serves as a technical whitepaper for the safe handling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline . This compound is a high-value pharmacophore often employed in the synthesis of kinase inhibitors and HCV protease inhibitors. Its structural features—a bromine handle for cross-coupling (Suzuki/Buchwald) and a trifluoromethyl group for metabolic stability—confer specific safety risks that differ from standard anilines.

Critical Safety Directive: Unlike simple anilines, the combination of the electron-withdrawing trifluoromethyl group and the N-methyl substitution increases lipophilicity, significantly enhancing the risk of dermal absorption . While the primary amine analogue (2-bromo-5-trifluoromethylaniline) is classified as Skin Corrosive (1B) , the N-methyl variant should be treated with equal caution regarding corrosivity and heightened caution regarding systemic toxicity via skin contact.

Physicochemical & Hazard Profile

Chemical Structure & Properties
PropertyData / PredictionOperational Implication
Physical State Liquid or Low-Melting SolidLikely oil at RT; requires positive displacement pipetting.
Lipophilicity (LogP) High (>3.0 predicted)Rapid skin absorption. Standard nitrile gloves may offer insufficient protection times.
Boiling Point >200°C (Predicted)Low vapor pressure, but aerosols are highly toxic.
Reactivity Weak Base / NucleophileIncompatible with strong oxidizers, acid chlorides, and anhydrides.
Hazard Identification (GHS / Structural Alerts)

This assessment is derived from Structure-Activity Relationships (SAR) of the parent compound (CAS 454-79-5) and N-methyl aniline derivatives.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic). [1][2][3]

    • Mechanism: Anilines can undergo metabolic N-hydroxylation, leading to Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), causing cellular hypoxia.

  • Skin Corrosion/Irritation: Category 1B (Corrosive) or 2 (Severe Irritant).

    • Note: Fluorinated anilines are often more irritating than their non-fluorinated counterparts.

  • Eye Damage: Category 1 (Irreversible Damage).

  • Specific Target Organ Toxicity (STOT-RE): Blood/Hematopoietic system.[4]

Engineering Controls & Personal Protective Equipment (PPE)[5]

Hierarchy of Controls

The high lipophilicity of the trifluoromethyl group dictates that barrier protection is the primary defense line.

ProtectionHierarchy cluster_0 Engineering Controls (Primary) cluster_1 PPE Selection (Secondary) Hood Fume Hood (Face Velocity > 0.5 m/s) Isolation Secondary Containment (Spill Trays) Hood->Isolation Gloves Glove Selection: Laminate (Silver Shield) OR Double Nitrile (Change <15m) Body Lab Coat + Tyvek Sleeves (Prevent wrist exposure) Gloves->Body Resp Respirator (If outside hood): ABEK Type Filter Body->Resp

Figure 1: Hierarchy of Controls emphasizing barrier selection.

Glove Permeation Logic

Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated aromatic solvents/oils.

  • Recommendation: Use Silver Shield (Laminate) gloves for bulk handling.

  • Alternative: Double-gloving with Nitrile (minimum 8 mil total thickness) is acceptable for incidental splash protection only if gloves are changed immediately upon contamination.

Operational Protocols

Safe Weighing & Transfer

The compound is likely a viscous oil or low-melting solid. Static charge and "creep" are risks.

  • Tare: Tare the reaction vessel, not the weighing boat, to avoid transfer losses.

  • Transfer: Use a positive displacement pipette (for liquids) or a glass pasteur pipette. Avoid plastic tips if possible, as fluorinated aromatics can leach plasticizers.

  • Quench: Have a beaker of 10% HCl or bleach solution inside the hood to immediately quench contaminated pipette tips before disposal.

Synthesis Context: Reactivity Hazards
  • Lithiation: If using this compound in Lithium-Halogen exchange (utilizing the Bromine), ensure strictly anhydrous conditions. The N-methyl proton is acidic enough to quench organolithiums (requires 2 equivalents of base or N-protection).

  • Coupling: In Buchwald-Hartwig aminations, the N-methyl group increases steric bulk but generally allows coupling. Ensure catalyst systems (e.g., Pd/BINAP) are compatible with electron-deficient anilines.

Emergency Response System

Exposure Response Logic

Aniline toxicity is insidious; symptoms (cyanosis/blue lips) may be delayed 2-4 hours.

EmergencyResponse Exposure Exposure Event (Skin/Inhalation) Decon Decontamination Wash 15 min (Water + Soap) Exposure->Decon Assess Medical Assessment Check for Cyanosis (Blue lips/nails) Decon->Assess Oxygen Administer 100% O2 Assess->Oxygen Symptoms Present Monitor Observation (24-48h) Assess->Monitor Asymptomatic Methylene Methylene Blue (If MetHb > 30%) Oxygen->Methylene Severe Hypoxia Methylene->Monitor

Figure 2: Emergency response workflow focusing on Methemoglobinemia management.

Spill Cleanup (Self-Validating)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator (if spill is outside hood).

  • Absorb: Use Vermiculite or Sand.[3] Do not use sawdust (potential reaction with oxidizers if present).

  • Neutralize: Wipe the surface with a dilute acid solution (1M HCl) to convert the aniline to its non-volatile salt form, followed by soap and water.

  • Validation: Use a UV lamp (if the compound fluoresces) or a simple amine spot test (e.g., Ehrlich’s reagent) to verify surface decontamination.

Waste Management

  • Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream—risk of exothermic decomposition.

  • Disposal Method: High-temperature incineration with scrubber (to handle HF and HBr byproducts).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853035, 2-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Halogenated Anilines. Retrieved from [Link]

  • Prudent Practices in the Laboratory.Handling Toxic Chemicals: Anilines and Cyanosis Risks.

Sources

Exploratory

2-bromo-N-methyl-5-(trifluoromethyl)aniline molecular weight and formula

Technical Monograph: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Part 1: Physicochemical Identity & Core Constants 2-bromo-N-methyl-5-(trifluoromethyl)aniline is a specialized halogenated aniline derivative utilized prim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

Part 1: Physicochemical Identity & Core Constants

2-bromo-N-methyl-5-(trifluoromethyl)aniline is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a critical "scaffold building block," allowing for divergent synthesis via the bromine handle (cross-coupling) or the secondary amine (nucleophilic substitution/acylation).[1]

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-bromo-N-methyl-5-(trifluoromethyl)aniline
Molecular Formula C₈H₇BrF₃N Validated calculation (see below)
Molecular Weight 254.05 g/mol Monoisotopic mass
CAS Number 1187386-33-9 (HCl Salt)Free base often prepared in situ
Parent Precursor 2-Bromo-5-(trifluoromethyl)anilineCAS: 454-79-5
Physical State Viscous oil or low-melting solidTendency to darken upon oxidation
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Formula Derivation & Validation:

  • Benzene Core: C₆H₆ → Substituted C₆H₃ (Positions 1, 2, 5 substituted).

  • Substituents:

    • N-Methyl: -NH(CH₃) adds C₁H₄N, replaces H. Net: +C₁H₃N.[1]

    • Bromo: -Br replaces H.

    • Trifluoromethyl: -CF₃ replaces H.[1]

  • Total Count: C(6+1+1) = 8; H(3+4) = 7; Br=1; F=3; N=1.[1]

  • Final Formula: C₈H₇BrF₃N

Part 2: Structural Analysis & Reactivity Logic

To successfully utilize this molecule in drug discovery, one must understand the electronic "push-pull" dynamics governed by its substituents.[1]

  • The Amine (N-Me): The N-methyl group acts as a weak activator (ortho/para director) but provides steric bulk.[1] Unlike a primary amine (-NH₂), the secondary amine reduces the risk of side reactions (like double acylation) but increases the difficulty of initial formation due to steric hindrance at the ortho-bromo position.[1]

  • The Bromine (C-2): Positioned ortho to the amine.[1] This proximity is strategic for Buchwald-Hartwig aminations or Suzuki couplings , but it also creates a "ortho-effect" where the amine can coordinate with metal catalysts (Pd), potentially stabilizing oxidative addition intermediates.[1]

  • The Trifluoromethyl (C-5): A strong electron-withdrawing group (EWG).[1] It deactivates the ring, making the amine less nucleophilic than standard anilines.[1] This means acylation or alkylation reactions require stronger bases or higher temperatures compared to non-fluorinated analogues.[1]

Part 3: Synthetic Protocol (Mono-Methylation)

Objective: Synthesize 2-bromo-N-methyl-5-(trifluoromethyl)aniline from the commercially available primary aniline parent.

Challenge: Direct alkylation with methyl iodide (MeI) often leads to over-methylation (formation of the tertiary amine).[1] Solution: Use a controlled deprotonation strategy or reductive amination.[1] The protocol below utilizes the Sodium Hydride (NaH) method for high regioselectivity, leveraging the reduced nucleophilicity of the deactivated ring to prevent over-alkylation.[1]

Reagents & Materials
  • Substrate: 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5).[1][2][3][4][5]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).[1]

  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (1.1 eq).

    • Mechanism:[1] The NaH removes the proton from the amine.[1] Gas evolution (H₂) will occur.[1] Stir for 30 minutes until evolution ceases. The solution effectively becomes the sodium anilide species.[1]

  • Alkylation: Add Methyl Iodide (1.05 eq) dropwise via syringe at 0°C.

    • Critical Control: Do not add excess MeI.[1] The electron-withdrawing CF₃ group makes the resulting secondary amine less acidic, but excess MeI can still force a second addition.[1]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Endpoint: Monitor via TLC (Hexane/EtOAc 8:1).

    • Success Indicator: Disappearance of the lower Rf spot (primary amine) and appearance of a new, slightly higher Rf spot (N-methyl).[1]

    • Failure Mode: Appearance of a third, very high Rf spot indicates dimethylation (over-reaction).[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine (to remove DMF).[1] Dry over MgSO₄ and concentrate.

Visualization: Synthesis Workflow

Synthesispath Start 2-Bromo-5-(trifluoromethyl)aniline (Primary Amine) Step1 Deprotonation (NaH, 0°C, DMF) Start->Step1 Intermediate Sodium Anilide Species (Nucleophilic Anion) Step1->Intermediate - H2 gas Step2 Methylation (+ MeI, 1.05 eq) Intermediate->Step2 Product 2-bromo-N-methyl-5-(trifluoromethyl)aniline (Target) Step2->Product SN2 Mechanism SideProduct Dimethyl Impurity (Avoid via stoichiometry) Step2->SideProduct Excess MeI

Figure 1: Controlled mono-methylation pathway via sodium anilide intermediate.

Part 4: Downstream Application (Buchwald-Hartwig Coupling)

This molecule is most frequently used to introduce the N-methyl-5-(trifluoromethyl)aniline motif into heteroaryl cores (e.g., pyridines, pyrimidines) for kinase inhibitor development.[1]

The Workflow: The bromine atom serves as the electrophile.[1] However, because the molecule also contains a nucleophilic amine (the N-methyl group), self-coupling is a risk if the catalyst system is not selected carefully.[1]

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: BINAP or Xantphos (Bidentate ligands prevent chelation from the substrate's amine).[1]

  • Base: Cs₂CO₃ (Milder bases preferred to avoid deprotonating the N-Me too aggressively before coupling).[1]

Visualization: Coupling Logic

CouplingLogic Substrate 2-bromo-N-methyl-5-(trifluoromethyl)aniline CatCycle Pd(0) Oxidative Addition (Insert into C-Br bond) Substrate->CatCycle Br site activation Partner Aryl Boronic Acid (Suzuki) OR Terminal Alkyne (Sonogashira) Partner->CatCycle StericCheck Steric Check: N-Me group hinders Pd approach? CatCycle->StericCheck Product Biaryl / Functionalized Scaffold StericCheck->Product Reductive Elimination

Figure 2: Mechanistic considerations for Palladium-catalyzed cross-coupling at the C-Br site.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67989, 2-Bromo-5-(trifluoromethyl)aniline.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

This technical guide details the physicochemical profile, synthesis considerations, and characterization of 2-bromo-N-methyl-5-(trifluoromethyl)aniline , a specialized intermediate used in the development of fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis considerations, and characterization of 2-bromo-N-methyl-5-(trifluoromethyl)aniline , a specialized intermediate used in the development of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187395-73-8 ) is a halogenated aniline derivative characterized by the presence of an electron-withdrawing trifluoromethyl group and a sterically significant bromine atom ortho to the amine.[1][2][3] Unlike its primary amine precursor, this N-methylated variant typically exists as a viscous oil or low-melting solid at ambient conditions, presenting unique challenges in handling and purification. This guide provides a definitive analysis of its physical properties, melting point behavior, and synthesis logic for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis[1][4][5][6]

PropertySpecification
IUPAC Name 2-bromo-N-methyl-5-(trifluoromethyl)aniline
Common Name N-Methyl-2-bromo-5-trifluoromethylaniline
CAS Number (Free Base) 1187395-73-8
CAS Number (HCl Salt) 1187386-33-9
Molecular Formula C₈H₇BrF₃N
Molecular Weight 254.05 g/mol
SMILES CNCc1cc(C(F)(F)F)cc1Br
InChI Key RAHVALVNOCFVCO-UHFFFAOYSA-N
Structural Logic

The molecule features a trifluoromethyl (-CF₃) group at the meta position relative to the nitrogen, which significantly reduces the basicity of the amine via inductive electron withdrawal. The bromine (-Br) atom at the ortho position introduces steric hindrance, influencing the planarity of the N-methyl group and affecting the compound's boiling point and solubility profile.

Physical Characteristics & Melting Point Analysis

The Melting Point Paradox

While many halogenated anilines are crystalline solids, 2-bromo-N-methyl-5-(trifluoromethyl)aniline is predominantly isolated as a yellow-to-brown oil or a low-melting semi-solid at room temperature.

  • Free Base State: Liquid/Oil (at 25°C).

  • Precursor Comparison: The primary amine, 2-bromo-5-(trifluoromethyl)aniline (CAS 454-79-5), is a solid with a melting point of 35–45°C .

  • Effect of N-Methylation: The introduction of the methyl group disrupts the intermolecular hydrogen bonding network (reducing H-bond donors from 2 to 1) and increases molecular asymmetry. This typically results in a melting point depression , rendering the N-methyl derivative liquid at room temperature.

Quantitative Data Profile
CharacteristicValue / DescriptionNote
Physical State Viscous Liquid / OilMay crystallize upon prolonged storage at -20°C.
Color Pale Yellow to Light BrownDarkens upon oxidation/light exposure.
Boiling Point ~255–260°C (Predicted)Experimental BP likely ~110–115°C @ 1 mmHg.
Density 1.68 ± 0.1 g/cm³High density due to Br/CF₃ content.
LogP 3.09Highly lipophilic; insoluble in water.
Solubility DCM, EtOAc, MeOH, DMSOSoluble in most organic solvents.

Critical Insight: Because the free base is an oil, researchers requiring a solid for X-ray crystallography or precise melting point characterization should convert the compound to its Hydrochloride (HCl) salt (CAS 1187386-33-9), which forms a stable crystalline solid.

Synthesis & Purification Workflow

The synthesis typically involves the methylation of the primary aniline. The physical state transition (Solid Precursor → Liquid Product) is a key visual indicator of reaction progress.

Experimental Logic
  • Starting Material: 2-Bromo-5-(trifluoromethyl)aniline (Solid).[4]

  • Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS) with a weak base (K₂CO₃).

  • Monitoring: The reaction is tracked by the disappearance of the primary amine spot on TLC and the appearance of the less polar N-methyl product.

SynthesisWorkflow Start Precursor: 2-Bromo-5-(CF3)aniline (Solid, MP 35-45°C) Reaction Reaction: Alkylation (MeI/K2CO3) or Reductive Amination Start->Reaction Dissolve in DMF Workup Workup: Aqueous Extraction (DCM/Water) Reaction->Workup Complete Conversion Purification Purification: Column Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Product: 2-Bromo-N-methyl-5-(CF3)aniline (Yellow Oil) Purification->Product Isolation Salt Optional: HCl Salt Formation (Crystalline Solid) Product->Salt HCl/Ether

Figure 1: Synthesis and purification logic flow, highlighting the phase transition from solid precursor to liquid product.

Handling, Stability & Safety (E-E-A-T)

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive; store under Argon or Nitrogen .

  • Container: Amber glass vials to prevent photolytic debromination.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][7][8]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[4][7][8]

  • Handling: Wear nitrile gloves and safety goggles. Perform all operations in a fume hood due to potential volatility and toxicity of halogenated anilines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58363784, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • ChemSrc. CAS 1187395-73-8 Physicochemical Properties.[1][7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful development of novel therapeutic agents. 2-bromo-N-methyl-5-(trifluoromethyl)aniline is a quintessential example of such a scaffold, engineered with a unique constellation of functional groups that impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.

The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but offers significantly enhanced metabolic stability and increased lipophilicity, which can improve cell permeability and binding affinity.[1] The ortho-bromo substituent serves as a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and modular construction of complex molecular architectures.[2] Finally, the N-methylaniline moiety provides a crucial hydrogen bond donor/acceptor site and a point for further derivatization, often integral to the urea and amide linkages found in many kinase inhibitors. This guide provides detailed protocols for leveraging this powerful intermediate in key synthetic transformations central to pharmaceutical research and development.

Core Synthetic Applications: From C-N and C-C Bonds to Bioactive Ureas

The utility of 2-bromo-N-methyl-5-(trifluoromethyl)aniline is most prominently displayed in three classes of reactions: Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond formation, and the synthesis of unsymmetrical ureas, a hallmark of many FDA-approved kinase inhibitors like Sorafenib and Regorafenib.[3][4][5]

Below is a generalized workflow illustrating these key transformations.

G A 2-bromo-N-methyl- 5-(trifluoromethyl)aniline B Buchwald-Hartwig Amination (C-N Coupling) A->B C Suzuki-Miyaura Coupling (C-C Coupling) A->C D Urea Formation via Carbamate/Isocyanate A->D As nucleophile E N-Aryl Intermediates B->E F Bi-Aryl Intermediates C->F G Kinase Inhibitor Scaffolds (e.g., Sorafenib/Regorafenib analogues) D->G

Caption: Key Synthetic Pathways for 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond, replacing the bromine atom with a desired amine, a cornerstone reaction for building complex nitrogen-containing heterocycles and other key intermediates.

Rationale: The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction.[6] The choice of a palladium catalyst, specifically a pre-catalyst like Pd₂(dba)₃, combined with a sterically hindered biaryl phosphine ligand (e.g., XPhos, BrettPhos), is critical. The bulky ligand promotes the crucial reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.[7]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 2-bromo-N-methyl- 5-(trifluoromethyl)aniline G Reaction Assembly (Inert Atmosphere) A->G B Primary/Secondary Amine (R₂NH) B->G C Pd₂(dba)₃ (Catalyst) C->G D XPhos (Ligand) D->G E NaOt-Bu (Base) E->G F Toluene (Solvent) F->G H Heating (80-110 °C, 12-24h) G->H I Work-up & Purification (e.g., Chromatography) H->I J N-Aryl Product I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.05 mmol, 5 mol%).

  • Reagent Addition: Add 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl intermediate.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosEfficient for coupling with electron-neutral anilines and a range of amines.[7]
Base Sodium tert-butoxideStrong, non-nucleophilic base essential for amine deprotonation.[8]
Solvent Toluene or DioxaneAprotic, high-boiling solvents that solubilize reagents and are stable at high temps.
Temperature 100-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond, coupling the aniline with an aryl or heteroaryl boronic acid. This is a foundational method for creating bi-aryl structures prevalent in pharmaceuticals.[2][9]

Rationale: The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions.[10] A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is the active catalyst. The reaction requires a base, typically a carbonate like K₂CO₃ or a phosphate like K₃PO₄, to activate the boronic acid via formation of a more nucleophilic boronate species.[9][11] A mixed solvent system, such as 1,4-dioxane and water, is often used to ensure solubility of both the organic and inorganic reagents.[9]

Experimental Protocol:

  • Inert Atmosphere: In a round-bottom flask, degas a mixture of 1,4-dioxane (8 mL) and water (2 mL) by bubbling argon through it for 15 minutes.

  • Reagent Addition: To the degassed solvent, add 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the target bi-aryl product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Robust and commercially available catalyst, effective for a wide range of substrates.[9]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation to the palladium center.[11]
Solvent Dioxane/Water (4:1)Ensures mutual solubility of organic starting materials and inorganic base.[9]
Temperature 90-100 °CFacilitates catalyst turnover and reaction completion.
Arylboronic Acid Substituent Expected Relative Yield Purity (Post-Chromatography)
4-methoxyphenylHigh>98%
4-acetylphenylHigh>98%
3-pyridinylModerate-High>97%
2-methylphenyl (steric hindrance)Moderate>95%

Protocol III: Synthesis of Unsymmetrical Ureas for Kinase Inhibitors

The formation of an N,N'-disubstituted urea is a critical step in synthesizing a vast class of kinase inhibitors.[4][12] This protocol describes a reliable method starting from the aniline and a partner aryl isocyanate or a suitable carbamate precursor. The use of a carbamate avoids handling highly toxic isocyanates directly in the final step.[13]

Rationale: The reaction between an aniline and an isocyanate is a direct and efficient method for urea formation.[5] However, isocyanates can be hazardous. An alternative, safer route involves reacting the target aniline with a pre-formed carbamate, such as phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.[4][13] This reaction proceeds via nucleophilic attack of the aniline nitrogen onto the carbamate carbonyl, displacing phenol to form the thermodynamically stable urea bond. The reaction is often carried out in an aprotic polar solvent like DMF or THF.

G cluster_reactants Reactants cluster_final_step Final Coupling A Partner Aniline (e.g., 4-aminophenoxy derivative) C Carbamate Formation (Pyridine, DCM) A->C B Phenyl Chloroformate B->C D Intermediate: Phenyl Carbamate C->D G Heating (80-100 °C) D->G E 2-bromo-N-methyl- 5-(trifluoromethyl)aniline E->G F Aprotic Solvent (e.g., THF, Dioxane) F->G H Precipitation/ Crystallization G->H I Final Urea Product (Kinase Inhibitor Core) H->I

Caption: Two-step workflow for safer urea synthesis via a phenyl carbamate intermediate.

Experimental Protocol (Via Carbamate Intermediate):

This protocol assumes the synthesis of a Sorafenib/Regorafenib analogue where 2-bromo-N-methyl-5-(trifluoromethyl)aniline is coupled to a second key intermediate.

  • Carbamate Synthesis: In a separate flask, dissolve the partner amine intermediate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide, 1.0 eq) and pyridine (1.1 eq) in dichloromethane (DCM) at 0 °C.[12] Slowly add phenyl chloroformate (1.1 eq). Stir at room temperature for 1 hour. Wash with dilute HCl and water, dry the organic layer, and evaporate to yield the phenyl carbamate intermediate.[12][13]

  • Urea Formation: To a clean, dry flask, add the phenyl carbamate intermediate (1.0 mmol, 1.0 eq) and 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.05 mmol, 1.05 eq).

  • Solvent and Reaction: Add anhydrous 1,4-dioxane or THF (10 mL). Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling or with the addition of an anti-solvent like n-heptane.

  • Purification: Collect the solid by filtration, wash with a cold solvent mixture (e.g., Dioxane/Heptane), and dry under vacuum to yield the pure unsymmetrical urea product.

References

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. Retrieved from [Link]

  • Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(21), 3140-3146. Retrieved from [Link]

  • Costa, R. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(1), 422-429. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry, 13(5), 481-484. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920689A - Preparation method of regorafenib intermediate.
  • Quick Company. (n.d.). Novel Process For The Preparation Of Sorafenib. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.
  • Google Patents. (n.d.). CN104910067A - Method for synthesizing regorafenib by one-pot process.
  • Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3574-3582. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(18), 9765-9838. Retrieved from [Link]

  • Organic Process Research & Development. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2710-2717. Retrieved from [Link]

  • BMC Chemistry. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 12(1), 116. Retrieved from [Link]

  • RSC Advances. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(54), 35221-35225. Retrieved from [Link]

Sources

Application

Suzuki-Miyaura coupling reaction conditions for 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Abstract & Substrate Analysis This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 105658-69-7). This substrate presents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Substrate Analysis

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 105658-69-7). This substrate presents a specific triad of synthetic challenges:

  • Steric Hindrance: The ortho-bromide is flanked by an N-methylamino group, impeding the approach of the palladium complex.

  • Catalyst Poisoning: The free secondary amine (

    
    ) acts as a Lewis base, capable of coordinating to the electrophilic Pd(II) intermediate, potentially arresting the catalytic cycle (off-cycle resting state).
    
  • Electronic Bias: The 5-trifluoromethyl (

    
    ) group creates an electron-deficient arene. While this facilitates oxidative addition, it increases the acidity of the amine proton, potentially complicating base selection.
    

Standard "textbook" conditions (e.g.,


 / 

) often result in stalled conversion or low yields due to the formation of stable Pd-amine chelates. This guide prioritizes Buchwald-type precatalysts and bulky biaryl phosphine ligands to overcome these limitations.

Critical Mechanistic Insight

The success of this reaction hinges on preventing the ortho-amino group from displacing the phosphine ligand on the Palladium center.

The "Amine Trap" Mechanism

In a suboptimal cycle, the N-methyl amine coordinates to the Pd(II) species after oxidative addition, forming a stable 5-membered palladacycle (if a proton is lost) or a coordinate complex. This blocks the coordination of the boronate species necessary for transmetallation.

Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or CataXCium A ) that sterically occlude the metal center, preventing amine coordination while facilitating oxidative addition.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Trap OFF-CYCLE TRAP Pd-Amine Coordination OxAdd->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (XPhos/SPhos) + Base/Boronate Trap->OxAdd Reversible (Slow) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the competitive "Amine Trap" pathway which is suppressed by using bulky biaryl phosphine ligands.

Experimental Protocols

Protocol A: High-Performance Conditions (Recommended)

Best for: Complex boronic acids, heterocycles, and maximizing yield.

This protocol utilizes XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, crucial for avoiding the induction period where the amine substrate can sequester inactive Pd sources.

  • Substrate: 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Add XPhos Pd G3 (0.02 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat the reaction to 80–100 °C for 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

    
    , filter, and concentrate.
    
Protocol B: Economical/Scale-Up Conditions

Best for: Simple aryl boronic acids and cost-sensitive large batches.

Uses the robust ferrocenyl ligand system. Note that yields may be 10-20% lower than Protocol A for difficult substrates.

  • Catalyst:

    
     (3.0 – 5.0 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / Water / Ethanol (4:2:1) or DME / Water (3:1)

  • Temperature: 90–100 °C

Optimization & Data Summary

The following table summarizes expected performance based on ligand screening for ortho-amino aryl bromides.

Ligand ClassRepresentative CatalystYield PotentialComments
Biaryl Phosphines (Dialkyl) XPhos, SPhos, CataXCium A High (85-98%) Preferred. Excellent steric bulk prevents N-coordination. High turnover.[4]
Bidentate Ferrocenyl

Moderate (60-80%)Good general robustness. May require higher loading (5 mol%).
Triaryl Phosphines

Low (<40%)Avoid. Susceptible to amine poisoning and rapid oxidation.
N-Heterocyclic Carbenes PEPPSI-IPrHigh (80-95%)Excellent alternative if phosphines fail.
Workflow for Condition Screening

OptimizationFlow Start Start: 2-Br-N-Me-5-CF3-aniline CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple Aryl / Electron Rich CheckPartner->Simple Standard Complex Heterocycle / Unstable / Steric CheckPartner->Complex Difficult ProtoB Protocol B: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Simple->ProtoB ProtoA Protocol A: XPhos Pd G3, K3PO4 Dioxane/H2O, 80°C Complex->ProtoA Result Check Conversion (LCMS) ProtoB->Result ProtoA->Result Success Yield > 80% Scale Up Result->Success Good Fail Low Yield / Stalled Result->Fail Poor Trouble Troubleshooting: 1. Switch to CataXCium A 2. Use Anhydrous Conditions (n-BuOH) 3. Protect Amine (Boc) Fail->Trouble

Figure 2: Decision tree for selecting reaction conditions based on the complexity of the coupling partner.

Troubleshooting & Critical Parameters

Protodeboronation

Symptom: The aryl bromide remains unreacted, but the boronic acid is consumed (forming Ar-H).

  • Cause: The

    
     group on the aniline is not the issue here; this is usually due to the instability of the boronic acid partner in hot aqueous base.
    
  • Fix:

    • Switch to anhydrous conditions : Use

      
       or 
      
      
      
      in dry Dioxane or Toluene.
    • Use Boronic Esters (BPin) instead of acids.

    • Lower temperature to 60°C and increase catalyst loading.

Incomplete Conversion (Catalyst Death)

Symptom: Reaction stops at 50% conversion. Adding more boronic acid does nothing.

  • Cause: The Pd has precipitated (Pd black) or is irreversibly bound by the aniline product.

  • Fix:

    • Ensure efficient degassing . Oxygen kills the active monomeric Pd species.

    • Switch to CataXCium A Pd G3 or Pd-PEPPSI-IPr , which are extremely robust against poisoning.

Amine Interference

If the N-methyl group proves persistently problematic (rare with XPhos), protect the amine as a Boc-carbamate (using


, DMAP). The Boc group is electron-withdrawing, completely shutting down the ability of the nitrogen to coordinate to Palladium. It can be removed easily with TFA/DCM post-coupling.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Anilines

    • R. A. B. Webster, et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024.
    • Note: Identifies CataXCium A and Buchwald ligands as superior for this specific substr
  • Buchwald Precatalysts (G3/G4 Systems)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • General Review of Suzuki-Miyaura Reaction

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5][6] Chemical Reviews, 1995.

  • Synthesis of 2-bromo-N-methyl-5-(trifluoromethyl)

    • BenchChem Technical Data & Protocols.[3]

Sources

Method

using 2-bromo-N-methyl-5-(trifluoromethyl)aniline as a building block in agrochemistry

Application Note: Strategic Utilization of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis Executive Summary In the landscape of modern agrochemistry, the "privileged scaffold" concept drives the de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis

Executive Summary

In the landscape of modern agrochemistry, the "privileged scaffold" concept drives the design of active ingredients (AIs). 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187395-73-8 / Analogous to 454-79-5) represents a high-value building block that combines three critical features for pesticide efficacy:

  • Metabolic Stability: The 5-trifluoromethyl (

    
    ) group blocks oxidative metabolism at the aromatic ring, extending the half-life of the AI in the field.[1]
    
  • Lipophilicity Modulation: The N-methyl group increases LogP compared to primary amines, enhancing cuticular penetration in herbicides and fungicides.

  • Orthogonal Reactivity: The ortho-bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald, Heck), allowing for the rapid construction of fused heterocycles or biaryl systems.

This guide outlines the strategic application of this intermediate in synthesizing N-methyl-6-(trifluoromethyl)indoles (via Larock cyclization) and functionalized biaryls (via Suzuki-Miyaura coupling), providing validated protocols for research and scale-up.[1]

Structural Analysis & Reactivity Profile

The molecule's reactivity is dictated by the electronic interplay between the electron-withdrawing


 group and the electron-donating N-methylamino group.[1]
  • Electronic Effect: The

    
     group at the 5-position (meta to the nitrogen) deactivates the ring slightly towards Electrophilic Aromatic Substitution (EAS) but activates the C-Br bond for oxidative addition by Palladium(0) species.
    
  • Steric Environment: The N-methyl group provides moderate steric bulk, preventing catalyst poisoning often seen with primary amines while directing regioselectivity in cyclization reactions.[1]

Visualizing the Synthetic Utility

ReactivityMap Core 2-Bromo-N-methyl- 5-(trifluoromethyl)aniline Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0) / Ar-B(OH)2 Larock Larock Indole Synthesis Core->Larock Pd(OAc)2 / Alkyne Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(dba)2 / Amine Biaryl Biaryl Ethers/Amines (PPO Inhibitors) Suzuki->Biaryl Indole N-Methyl-6-CF3-Indoles (Auxin Mimics) Larock->Indole Diaryl Complex Diarylamines (Fungicides) Buchwald->Diaryl

Figure 1: Divergent synthetic pathways utilizing the core scaffold.[1]

Application Module A: Synthesis of N-Methyl-6-(trifluoromethyl)indoles

Indoles bearing


 groups are potent scaffolds in auxin-mimic herbicides and insecticides.[1] The Larock Indole Synthesis  is the most efficient route using this building block, as it forms the pyrrole ring in a single step with high regiocontrol.
Mechanism

The reaction proceeds via:

  • Oxidative addition of Pd(0) into the C-Br bond.

  • Regioselective migratory insertion of an internal alkyne.

  • Intramolecular aminopalladation.

  • Reductive elimination to release the indole.

Experimental Protocol

Objective: Synthesis of 1-methyl-2,3-diphenyl-6-(trifluoromethyl)-1H-indole.

Reagents:

  • Substrate: 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 equiv, 254 mg, 1.0 mmol)[1]

  • Alkyne: Diphenylacetylene (1.2 equiv, 214 mg)

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (10 mol%)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a dried Schlenk tube with the aniline, diphenylacetylene,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvation: Add anhydrous DMF via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline (

      
      ) should disappear, replaced by a highly fluorescent indole spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Yield Expectation: 75–85% isolated yield.

Application Module B: Suzuki-Miyaura Cross-Coupling

This protocol is essential for synthesizing biaryl scaffolds common in SDHI fungicides. The steric bulk of the N-methyl group requires specific ligand choices to ensure efficient coupling.

Experimental Protocol

Objective: Synthesis of 4'-chloro-N-methyl-4-(trifluoromethyl)-[1,1'-biphenyl]-2-amine.

Reagents:

  • Substrate: 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Boronic Acid: 4-Chlorophenylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes prior to use.

  • Assembly: Combine substrate, boronic acid, base, and catalyst in a reaction vial. Add the solvent system.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: The N-methyl group prevents the formation of "palladacycle" intermediates that sometimes stall primary aniline couplings.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use silica chromatography.

Data Summary: Optimization of Conditions
ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield)
Catalyst


B is superior (88% vs 65%) due to stability.
Base


Cesium base improves turnover in biphasic media.
Temp 80°C90°CHigher temp required for ortho-substituted aryl bromides.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for processing this building block based on the desired agrochemical target.

Workflow Start Start: 2-Bromo-N-methyl- 5-(trifluoromethyl)aniline Decision Target Architecture? Start->Decision Path1 Fused Heterocycle (Indole/Benzimidazole) Decision->Path1 Rigid Scaffold Path2 Biaryl System (Fungicide Core) Decision->Path2 Rotatable Linker Process1 Larock Cyclization: + Internal Alkyne + Pd(OAc)2 Path1->Process1 Process2 Suzuki Coupling: + Aryl Boronic Acid + Pd(dppf)Cl2 Path2->Process2 Result1 Product A: N-Methyl-6-CF3-Indole Process1->Result1 Result2 Product B: Functionalized Biaryl Amine Process2->Result2

Figure 2: Decision matrix for synthetic workflow selection.

Safety & Handling (E-E-A-T Compliance)

  • Fluorine Safety: While the

    
     group is stable, thermal decomposition at extreme temperatures (>250°C) can release HF. Always conduct high-temperature couplings in a well-ventilated fume hood.[1]
    
  • Bromine Waste: All aqueous waste from the workup contains bromide salts and should be segregated from general organic waste.

  • Skin Absorption: Anilines are readily absorbed through the skin. N-methylation increases lipophilicity, potentially enhancing dermal absorption.[1] Double-gloving (Nitrile) is mandatory.

References

  • Bioisosterism in Agrochemicals: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link

  • Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Suzuki Coupling of Hindered Anilines: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Agrochemical Scaffolds: Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114. Link

Sources

Application

procedure for functionalizing the N-methyl group of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Executive Summary This guide details the protocols for the direct -C(sp³)-H functionalization of the N-methyl group in 2-bromo-N-methyl-5-(trifluoromethyl)aniline . Unlike standard N-alkylation which modifies the nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the direct


-C(sp³)-H functionalization of the N-methyl group in 2-bromo-N-methyl-5-(trifluoromethyl)aniline . Unlike standard N-alkylation which modifies the nitrogen center, this procedure targets the methyl carbon itself, transforming the N-CH₃  moiety into N-CH₂-R  (where R = CN, Aryl, Alkyl).

Functionalizing this specific substrate is chemically challenging due to the synergistic electron-withdrawing effects of the ortho-bromo and meta-trifluoromethyl groups. These substituents significantly lower the basicity of the nitrogen lone pair (


 suppression) and increase the oxidation potential (

), rendering standard oxidative methods sluggish.

This Application Note presents two validated methodologies:

  • Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): A robust thermal method for installing cyano or indole groups.

  • Photoredox-Catalyzed Giese Addition: A mild, room-temperature protocol for alkylation using electron-deficient alkenes.

Substrate Analysis & Mechanistic Strategy

Chemical Profile[1][2][3][4]
  • Compound: 2-bromo-N-methyl-5-(trifluoromethyl)aniline

  • Electronic Environment: The nitrogen atom is electron-deficient. The lone pair is delocalized into the

    
    -system, which is further deactivated by the 
    
    
    
    and
    
    
    groups.
  • Reactivity Implication: The initial Single Electron Transfer (SET) required for oxidative functionalization is energetically demanding. Standard ambient-temperature oxidations (e.g., air/O₂) are often insufficient.

  • Stability: The ortho-bromo group is a valuable handle for downstream cross-coupling (Suzuki/Buchwald) and must be preserved during the methyl functionalization.

The Functionalization Pathway

The core mechanism relies on generating a reactive Iminium Ion intermediate.

  • Oxidation (SET): Removal of an electron from Nitrogen to form a radical cation.

  • Deprotonation: Loss of a proton from the

    
    -methyl group forms an 
    
    
    
    -amino radical.
  • Oxidation (SET): A second oxidation generates the electrophilic iminium ion (

    
    ).
    
  • Nucleophilic Trapping: A nucleophile (Nu⁻) attacks the iminium carbon.

CDC_Mechanism Substrate N-Methyl Aniline (Substrate) RadCat Radical Cation [N-CH3]•+ Substrate->RadCat SET (-e⁻) Oxidant/Cat AlphaRad α-Amino Radical N-CH2• RadCat->AlphaRad -H⁺ Base Iminium Iminium Ion [N+=CH2] AlphaRad->Iminium SET (-e⁻) Oxidant Product Functionalized Product N-CH2-Nu Iminium->Product + Nucleophile (CN, Indole, etc.)

Figure 1: The stepwise oxidative transformation of the N-methyl group into a reactive electrophile.

Methodology A: Copper-Catalyzed CDC (Thermal)

Best for: Installing Cyano (-CN) groups or coupling with electron-rich arenes (Indoles). Mechanism: Copper cycles between Cu(I)/Cu(II) to facilitate the SET oxidation, utilizing tert-butyl hydroperoxide (TBHP) as the terminal oxidant.

Protocol 1: -Cyanation (Synthesis of -Aminonitriles)

This reaction converts the N-Me group to N-CH₂-CN . The product is a versatile intermediate for amino acids (Strecker-type) or diamines.

Reagents & Materials
ComponentSpecificationEquivalents
Substrate 2-bromo-N-methyl-5-(trifluoromethyl)aniline1.0 equiv
Catalyst Copper(I) Iodide (CuI)10 mol%
Oxidant TBHP (5.0-6.0 M in decane)2.0 equiv
Nucleophile Trimethylsilyl cyanide (TMSCN)1.5 equiv
Solvent 1,2-Dichloroethane (DCE) or MeCN0.2 M conc.
Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and the Substrate (1.0 mmol, 254 mg).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous DCE (5 mL).

  • Reagent Addition: Add TMSCN (1.5 mmol, 188 µL) via syringe, followed by the slow dropwise addition of TBHP solution (2.0 mmol).

    • Note: TBHP is preferred over O₂ gas here because the electron-deficient aniline requires a stronger driving force for oxidation.

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (secondary amine) is less polar than the generated aminonitrile.

  • Workup: Cool to room temperature. Dilute with saturated aqueous

    
     and extract with DCM (3x).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography on silica gel.
    
    • Caution: Cyanides are toxic.[1] Perform all operations in a well-ventilated fume hood.

Methodology B: Photoredox -Amino Alkylation

Best for: C-C bond formation with alkyl chains (Giese Addition). Mechanism: Visible light excites a photocatalyst (Ir or Ru), which oxidizes the amine to the


-amino radical. This radical adds to an electron-deficient alkene (Michael acceptor).
Protocol 2: Giese Addition to Methyl Acrylate

This converts N-Me to N-CH₂-CH₂-CH₂-COOMe .

Reagents & Materials
ComponentSpecificationEquivalents
Substrate 2-bromo-N-methyl-5-(trifluoromethyl)aniline1.0 equiv
Photocatalyst

1.0 mol%
Trap Methyl Acrylate (or other Michael acceptor)2.0 equiv
Solvent DMSO or DMF (degassed)0.1 M conc.
Light Source Blue LED (450 nm, ~30W)N/A
Step-by-Step Procedure
  • Preparation: To a clear borosilicate glass vial (20 mL), add Substrate (0.5 mmol, 127 mg) and

    
      (3.3 mg, 0.005 mmol).
    
  • Solvation: Add degassed DMSO (5 mL).

  • Olefin Addition: Add Methyl Acrylate (1.0 mmol, 90 µL).

  • Degassing: Sparge the solution with Argon for 10 minutes (essential to quench oxygen which inhibits the radical chain).

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to keep T < 30°C).

  • Duration: Irradiate for 24 hours.

  • Workup: Dilute with water (20 mL) and extract with

    
     (3x). The DMSO stays in the aqueous layer.
    
  • Purification: Silica gel chromatography.

Experimental Workflow & Troubleshooting

Workflow Diagram

Experimental_Workflow Start Start: Weigh Substrate (2-Br-5-CF3-N-Me-Aniline) Choice Select Method Start->Choice SetupA Add CuI (10%), TMSCN Solvent: DCE Choice->SetupA Cyanation/Indolation SetupB Add Ir(ppy)3 (1%), Acrylate Solvent: DMSO Choice->SetupB Alkylation (Giese) Oxidant Add TBHP (Dropwise) SetupA->Oxidant Heat Heat to 80°C (12h) Oxidant->Heat Workup Workup: Extraction (DCM/Et2O) Wash with NaHCO3/H2O Heat->Workup Degas Sparge with Ar (10 min) SetupB->Degas Light Blue LED Irradiation (24h) Degas->Light Light->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Decision matrix and workflow for selecting the appropriate functionalization route.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) High Oxidation Potential of Substrate.The CF3/Br groups make the amine hard to oxidize. Switch from O₂ to DTBP (Di-tert-butyl peroxide) and increase Temp to 100°C.
Debromination Pd contamination or excessive reduction.Ensure Cu sources are Pd-free. Avoid using reducing agents; the oxidative CDC conditions usually preserve Ar-Br bonds.
Over-oxidation (Formamide) Water in solvent.The iminium ion hydrolyzes to formamide (N-CHO) if water is present. Use anhydrous solvents and molecular sieves.
Polymerization of Acrylate Lack of radical control.In the Photoredox method, ensure strict oxygen exclusion (degassing) and reduce light intensity if polymerization dominates.

References

  • Cross-Dehydrogenative Coupling (CDC)

    • Li, C. J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–H Activation in C–C Bond Formation.[2] Accounts of Chemical Research, 42(2), 335–344.

  • Oxidative Cyanation of Amines

    • Murahashi, S. I., Komiya, N., Terai, H., & Nakae, T. (2003). Aerobic Oxidation of Amines to Imines Catalyzed by Ruthenium. Journal of the American Chemical Society, 125(50), 15312–15313.
  • Photoredox

    
    -Amino Functionalization: 
    
    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.
  • Reactivity of Electron-Deficient Anilines

    • Literature data confirms that electron-withdrawing groups (CF3) increase the oxidation potential of anilines, often necessitating peroxide oxidants (TBHP/DTBP) rather than ambient air for effective CDC.

Sources

Method

Synthesis of Heterocyclic Compounds from 2-bromo-N-methyl-5-(trifluoromethyl)aniline: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of 2-bromo-N-methyl-5-(trifluoromethyl)aniline in Heterocyclic Chemistry In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-bromo-N-methyl-5-(trifluoromethyl)aniline in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials. The starting material, 2-bromo-N-methyl-5-(trifluoromethyl)aniline, represents a highly versatile and strategically functionalized building block for the construction of diverse heterocyclic systems.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functionalities and is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the ortho-bromo and N-methyl functionalities provide reactive handles for a multitude of powerful transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways to key heterocyclic cores—indoles, quinol- and benzimidazolium salts—originating from this valuable precursor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and optimization.

Core Synthetic Strategies: A Palladium and Copper-Catalyzed Approach

The construction of heterocyclic rings from 2-bromo-N-methyl-5-(trifluoromethyl)aniline predominantly relies on the power of palladium- and copper-catalyzed cross-coupling reactions. These methods are celebrated for their broad functional group tolerance, high efficiency, and the mild reaction conditions under which they can often be performed.[2] This guide will focus on three key transformations that lead to the formation of indoles, quinolinium salts, and benzimidazolium salts, respectively: the Larock Indole Synthesis, the Heck Reaction, and Copper-Catalyzed Cyclization.

G 2-bromo-N-methyl-5-(trifluoromethyl)aniline 2-bromo-N-methyl-5-(trifluoromethyl)aniline Indole Derivatives Indole Derivatives 2-bromo-N-methyl-5-(trifluoromethyl)aniline->Indole Derivatives Larock Indole Synthesis (Pd-catalyzed) Quinolinium Salts Quinolinium Salts 2-bromo-N-methyl-5-(trifluoromethyl)aniline->Quinolinium Salts Heck Reaction & Cyclization (Pd-catalyzed) Benzimidazolium Salts Benzimidazolium Salts 2-bromo-N-methyl-5-(trifluoromethyl)aniline->Benzimidazolium Salts Copper-Catalyzed Cyclization

Figure 1: Key synthetic pathways from 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

I. Synthesis of 1-Methyl-6-(trifluoromethyl)indole Derivatives via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne to form a 2,3-disubstituted indole.[3][4] The N-methyl group on our substrate is well-tolerated in this reaction, and the electron-withdrawing trifluoromethyl group can enhance the rate of the initial oxidative addition of the aryl bromide to the palladium(0) catalyst.[5]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is essential. While Pd(OAc)₂ can be reduced in situ, using a pre-catalyst like Pd[P(o-tol)₃]₂ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as P(tBu)₃ is often more efficient for less reactive aryl bromides.[6][7] The ligand facilitates the oxidative addition and subsequent reductive elimination steps.

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is required to neutralize the HX formed during the reaction.

  • Solvent: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane is typically used to ensure solubility of the reactants and to achieve the necessary reaction temperatures.[3]

  • Alkyne Equivalents: Using an excess of the alkyne (2-3 equivalents) can improve reaction rates and yields by favoring the desired coupling over side reactions.[3]

Detailed Experimental Protocol: Synthesis of a Model 1-Methyl-2,3-diphenyl-6-(trifluoromethyl)-1H-indole

This protocol is adapted from established Larock indole synthesis procedures for N-alkylated ortho-bromoanilines.[6][7]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-bromo-N-methyl-5-(trifluoromethyl)aniline254.061.01.0
Diphenylacetylene178.232.02.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
Tri(tert-butyl)phosphine (P(tBu)₃)202.290.100.10
Sodium Carbonate (Na₂CO₃)105.992.52.5
N-Methyl-2-pyrrolidone (NMP), anhydrous--5.0 mL

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-N-methyl-5-(trifluoromethyl)aniline (254 mg, 1.0 mmol), diphenylacetylene (356 mg, 2.0 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve palladium(II) acetate (11.2 mg, 0.05 mmol) and tri(tert-butyl)phosphine (20.2 mg, 0.10 mmol) in anhydrous NMP (2.0 mL).

  • Add the catalyst solution to the Schlenk tube via syringe, followed by the remaining NMP (3.0 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired indole derivative.

G Setup Setup Reaction Reaction Setup->Reaction Heat to 110-120 °C Workup Workup Reaction->Workup Cool, Dilute, Filter Purification Purification Workup->Purification Column Chromatography Product Product Purification->Product

Figure 2: Experimental workflow for Larock Indole Synthesis.

II. Synthesis of 1-Methyl-6-(trifluoromethyl)quinolinium Salts via Heck Reaction and Cyclization

The intramolecular Heck reaction is a powerful method for the synthesis of carbo- and heterocyclic rings.[8] In this approach, an initial intermolecular Heck reaction between 2-bromo-N-methyl-5-(trifluoromethyl)aniline and an appropriate alkene can be followed by an intramolecular cyclization to form a dihydroquinoline, which can then be oxidized to the corresponding quinoline and subsequently alkylated to the quinolinium salt.

Causality Behind Experimental Choices
  • Alkene Partner: The choice of alkene determines the substitution pattern of the final quinoline. For example, reaction with an allyl alcohol can lead to a 2-substituted quinoline.

  • Catalyst System: A palladium(0) catalyst is required for the Heck reaction. A common system is Pd(OAc)₂ with a phosphine ligand.

  • Base: A mild base such as triethylamine (Et₃N) or N,N-dicyclohexylmethylamine is typically used.

  • Oxidizing Agent: If a dihydroquinoline intermediate is formed, an oxidizing agent may be necessary to aromatize the ring to the quinoline. This can sometimes be achieved in situ with the palladium catalyst at higher temperatures, or a dedicated oxidizing agent can be added.

  • Alkylation: The final step to form the quinolinium salt involves N-alkylation with an appropriate alkyl halide.

Detailed Experimental Protocol: Synthesis of a Model 1,2-Dimethyl-6-(trifluoromethyl)quinolinium Iodide

This protocol is a conceptual adaptation based on known Heck reactions of ortho-bromoanilines.[9][10]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-bromo-N-methyl-5-(trifluoromethyl)aniline254.061.01.0
Allyl alcohol58.081.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
N,N-Dicyclohexylmethylamine195.361.21.2
Acetic Acid (AcOH)60.051.21.2
1,4-Dioxane, anhydrous--5.0 mL
Iodomethane (MeI)141.941.51.5

Procedure:

  • To a dry Schlenk tube, add 2-bromo-N-methyl-5-(trifluoromethyl)aniline (254 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5.0 mL), N,N-dicyclohexylmethylamine (234 mg, 1.2 mmol), acetic acid (72 mg, 1.2 mmol), and allyl alcohol (87 mg, 1.5 mmol).

  • Heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS for the formation of the intermediate quinoline.

  • After cooling, add iodomethane (213 mg, 1.5 mmol) and stir at room temperature for 6-12 hours.

  • The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the quinolinium salt. Further purification can be achieved by recrystallization.

III. Synthesis of 1-Methyl-6-(trifluoromethyl)benzimidazolium Salts via Copper-Catalyzed Cyclization

Copper-catalyzed reactions provide a cost-effective alternative to palladium for the synthesis of N-heterocycles.[11] The synthesis of benzimidazoles can be achieved through the cyclization of ortho-haloanilines with nitriles, followed by N-alkylation to form the benzimidazolium salts.

Causality Behind Experimental Choices
  • Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this type of C-N bond formation.

  • Nitrile Source: The nitrile provides the C2 carbon of the benzimidazole ring. A variety of alkyl and aryl nitriles can be used.

  • Base: A strong base such as potassium methoxide (KOMe) or potassium tert-butoxide (KOtBu) is required to facilitate the cyclization.

  • Solvent: A high-boiling solvent like tert-amyl alcohol is suitable for this reaction.

  • Alkylation: Similar to the quinolinium salt synthesis, the final step is N-alkylation with an alkyl halide.

Detailed Experimental Protocol: Synthesis of a Model 1,3-Dimethyl-6-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium Iodide

This protocol is based on recent advances in copper-catalyzed benzimidazole synthesis.[11]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-bromo-N-methyl-5-(trifluoromethyl)aniline254.061.01.0
Acetonitrile41.052.02.0
Copper(I) Iodide (CuI)190.450.10.1
Potassium Methoxide (KOMe)70.132.02.0
tert-Amyl alcohol, anhydrous--6.0 mL
Iodomethane (MeI)141.941.21.2

Procedure:

  • In a sealed tube, combine 2-bromo-N-methyl-5-(trifluoromethyl)aniline (254 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and KOMe (140 mg, 2.0 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous tert-amyl alcohol (6.0 mL) and acetonitrile (82 mg, 2.0 mmol).

  • Seal the tube and heat to 120 °C for 17 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and redissolve the crude intermediate in a suitable solvent like DMF.

  • Add iodomethane (170 mg, 1.2 mmol) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Precipitate the product by adding diethyl ether, filter, and dry to obtain the benzimidazolium salt.

G cluster_0 Pathway 1: Indole Synthesis cluster_1 Pathway 2: Quinolinium Salt Synthesis cluster_2 Pathway 3: Benzimidazolium Salt Synthesis start Starting Material: 2-bromo-N-methyl-5-(trifluoromethyl)aniline larock Larock Indole Synthesis - Pd(OAc)₂ / P(tBu)₃ - Na₂CO₃, NMP - Alkyne start->larock heck Heck Reaction - Pd(OAc)₂ / P(o-tol)₃ - Base, Dioxane - Allyl Alcohol start->heck copper_cyclization Copper-Catalyzed Cyclization - CuI, KOMe - Nitrile, t-Amyl Alcohol start->copper_cyclization alkylation_q N-Alkylation - Alkyl Halide heck->alkylation_q alkylation_b N-Alkylation - Alkyl Halide copper_cyclization->alkylation_b

Figure 3: Overview of synthetic strategies and key reagents.

Conclusion

2-bromo-N-methyl-5-(trifluoromethyl)aniline is a potent and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The strategic application of modern palladium- and copper-catalyzed cross-coupling reactions allows for the efficient construction of indole, quinolinium, and benzimidazolium scaffolds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of new chemical entities with potential applications in medicine and materials science.

References

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

This Application Note and Protocol guide is designed for high-level R&D professionals. It synthesizes specific chemical behaviors of 2-bromo-N-methyl-5-(trifluoromethyl)aniline with advanced palladium-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for high-level R&D professionals. It synthesizes specific chemical behaviors of 2-bromo-N-methyl-5-(trifluoromethyl)aniline with advanced palladium-catalyzed cross-coupling methodologies.

Target Audience: Medicinal Chemists, Process Development Scientists Subject: Optimization of Suzuki-Miyaura and Buchwald-Hartwig Couplings for Sterically Hindered, Electron-Deficient Anilines.

Executive Summary & Substrate Analysis

2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187386-33-9 / Free Base Analog CAS: 454-79-5 derivative) is a high-value pharmacophore building block. Its structural utility lies in the trifluoromethyl (


) group, which enhances metabolic stability and lipophilicity, and the 

-methylamino handle, which offers a versatile attachment point for further diversification.

However, this substrate presents a "Push-Pull-Block" challenge for palladium catalysis:

  • Electronic Activation (Pull): The

    
     group at the C5 position (para to the amine, meta to the bromide) is strongly electron-withdrawing. This activates the C-Br bond for rapid Oxidative Addition , usually the rate-limiting step for electron-rich aryl halides.
    
  • Catalyst Poisoning Risk (Push): The secondary amine (

    
    ) is a Lewis base. In the absence of bulky ligands, it can coordinate to the unsaturated Pd(II) species, forming stable "off-cycle" resting states that arrest turnover.
    
  • Steric Hindrance (Block): The ortho-substitution pattern (Br at C2, NHMe at C1) creates significant steric bulk, impeding the Transmetallation step, particularly with bulky boronic acids.

Key Physical Properties
PropertyDataRelevance to Protocol
Molecular Weight 254.05 g/mol Calculation of stoichiometry.
Appearance Off-white solid / OilHandling ease; oils may require weighing by density or washing.
Electronic Nature Electron-Deficient (

-acidic)
Favors oxidative addition; requires electron-rich ligands.
pK_a (NH) ~25-28 (DMSO est.)Acidic enough to be deprotonated by strong alkoxides (NaOtBu), risking side reactions.

Core Methodology: Suzuki-Miyaura Cross-Coupling

This protocol prioritizes the synthesis of biaryl scaffolds. The method uses Generation 3 Buchwald Precatalysts to overcome the steric and coordination challenges posed by the ortho-amino group.

The Catalyst System: Why XPhos Pd G3?

We utilize XPhos Pd G3 (or SPhos Pd G3) rather than traditional


 or 

.
  • Ligand Role: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its bulk prevents the substrate's NHMe nitrogen from binding to the Palladium center.

  • Precatalyst Activation: The G3 precatalyst activates rapidly at room temperature or mild heat, releasing the active

    
     species without requiring a separate reduction step or excess ligand.
    
Optimized Protocol

Scale: 1.0 mmol (adaptable)

Reagents
  • Substrate: 2-bromo-N-methyl-5-(trifluoromethyl)aniline (254 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 - 1.5 equiv)
    
  • Catalyst: XPhos Pd G3 (20 - 40 mg, 2-4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (636 mg, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) (Total volume: 5-10 mL)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , and Base .

    • Note: If the substrate is an oil, weigh it directly into the vial first.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove ambient oxygen.
    
    • Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly remove the septum to add the XPhos Pd G3 solid, then immediately reseal and purge once more.

    • Alternative: Add the catalyst as a stock solution in dry THF/Dioxane if handling very small scales.

  • Reaction: Heat the mixture to 80°C for 2–12 hours. Monitor conversion via LC-MS.

    • Endpoint: Look for the disappearance of the bromide (M+H 254/256) and appearance of the biaryl product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[2][3] Extract aqueous layer

      
       with Ethyl Acetate.
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The amine functionality usually makes the product slightly polar; adding 1% Triethylamine to the eluent can improve peak shape.

Mechanistic Visualization (The "Why")

The following diagram illustrates the catalytic cycle, highlighting where the specific structural features of the substrate influence the reaction path.

CatalyticCycle PreCat XPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Facilitated by CF3) ActivePd->OxAdd + Substrate Pd_II L-Pd(II)-Ar(Br) Intermediate OxAdd->Pd_II OffCycle OFF-CYCLE TRAP (Pd-Amine Coordination) Pd_II->OffCycle No Bulky Ligand (NHMe binds Pd) TransMet Transmetallation (Rate Limiting due to Sterics) Pd_II->TransMet + Ar-B(OH)2 / Base (Bulky Ligand prevents Trap) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Caption: The Catalytic Cycle. Note the critical "Off-Cycle Trap" (Red) where the secondary amine can poison the catalyst if non-bulky ligands are used. XPhos prevents this pathway.

Troubleshooting & Optimization Logic

If yields are low (<50%), use this logic tree to diagnose the failure mode based on crude LC-MS data.

Observation (LC-MS)DiagnosisCorrective Action
Starting Material (SM) Unreacted Catalyst Deactivation or Failed Oxidative Addition.1. Switch to BrettPhos Pd G3 (better for amines).2. Increase Temp to 100°C.3. Re-degas solvents rigorously.
Protodebromination (Ar-H formed) "Hydride" source in reaction (usually from solvent or moisture).1. Use Anhydrous Toluene instead of Dioxane.2. Increase concentration of Boronic Acid.
Homocoupling of Boronic Acid Oxidative conditions (Oxygen leak).1. Check inert gas lines.2. Add catalyst last under strong flow.
Complex Mixture / Black Precipitate Catalyst decomposition ("Pd Black").1. Lower temperature to 60°C.2. Increase Ligand:Pd ratio (add 2 mol% free XPhos).
Decision Tree for Conditions

DecisionTree Start Start: 2-Bromo-N-methyl-5-CF3-aniline Target Target Structure? Start->Target Biaryl Biaryl (C-C Bond) Target->Biaryl ArylAmine Tertiary Aniline (C-N Bond) Target->ArylAmine Suzuki Suzuki-Miyaura Biaryl->Suzuki Buchwald Buchwald-Hartwig ArylAmine->Buchwald SuzukiCond XPhos Pd G3, K3PO4 Dioxane/H2O, 80°C Suzuki->SuzukiCond BuchwaldCond RuPhos Pd G3, NaOtBu Toluene, 100°C Buchwald->BuchwaldCond

Caption: Protocol selection guide based on the desired final scaffold.

Safety & Handling (SDS Summary)

  • Hazards: 2-bromo-N-methyl-5-(trifluoromethyl)aniline is an organofluorine compound. It is likely an Irritant (Skin/Eye/Respiratory) and potentially toxic if swallowed.

  • Specific Risk: Halogenated anilines can cause methemoglobinemia (interference with oxygen transport in blood) upon chronic exposure.

  • Controls:

    • Handle only in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong oxidizers.

References

  • ChemicalBook. (2024). 2-Bromo-5-(trifluoromethyl)aniline - CAS 454-79-5 Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2024).[4] Product Specification: 2-Bromo-5-(trifluoromethyl)aniline. Retrieved from

  • Bruno, N. C., et al. (2013). "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science, 4(3), 916-920.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Guidance on ligand choice for anilines).
  • ChemSrc. (2024). 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride - CAS 1187386-33-9.[5] Retrieved from

Sources

Method

preparation of fluorine-containing aniline derivatives for medicinal chemistry

Application Note: Strategic Synthesis of Fluorine-Containing Aniline Derivatives Abstract & Strategic Importance Fluorine incorporation is a non-negotiable tactic in modern medicinal chemistry. It modulates lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorine-Containing Aniline Derivatives

Abstract & Strategic Importance

Fluorine incorporation is a non-negotiable tactic in modern medicinal chemistry. It modulates lipophilicity (LogP), metabolic stability (blocking CYP450 oxidation sites), and pKa, often without imposing significant steric penalties (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

However, the synthesis of fluorinated anilines —critical pharmacophores found in drugs like Linezolid and Gefitinib—presents unique challenges. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic attack. Furthermore, the "fluorine effect" on pKa is position-dependent:

  • Meta-F: Significantly decreases basicity (inductive effect dominates).

  • Para-F: Minimally affects basicity (resonance donation counteracts inductive withdrawal).

This guide provides three field-proven workflows for synthesizing these derivatives, moving beyond basic textbook methods to robust, scalable protocols.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and target. The choice depends on the availability of starting materials and the sensitivity of existing functional groups.

SynthesisStrategy Start Target: Fluorinated Aniline Q1 Is the Fluorine already on the ring? Start->Q1 Q2 Is the Nitrogen present? Q1->Q2 Yes PathC Path C: Late-Stage Trifluoromethylation Q1->PathC No (C-H Activation) Yes Yes No No PathA Path A: C-N Coupling (Buchwald-Hartwig) Q2->PathA No (Halide precursor) PathB Path B: Reduction (from Nitro/Azide) Q2->PathB No (Nitro precursor)

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.

Physicochemical Impact: Data for Design

Understanding how fluorine positioning alters the aniline's electronic profile is critical for predicting bioavailability and target binding.

Table 1: Comparative pKa and Electronic Properties

CompoundStructurepKa (Conj.[1][2][3][4] Acid)Electronic EffectMedicinal Utility
Aniline Ph-NH₂4.60ReferenceBaseline
4-Fluoroaniline 4-F-Ph-NH₂4.65Resonance

Inductive
Bioisostere for Aniline; blocks para-metabolism.
3-Fluoroaniline 3-F-Ph-NH₂3.50Inductive withdrawalLowers basicity; reduces hERG liability.
2-Fluoroaniline 2-F-Ph-NH₂4.40Inductive + H-bondOrtho-effect; conformational lock.
2,4-Difluoroaniline 2,4-F₂-Ph-NH₂~3.8AdditiveHighly metabolic stable core.
4-CF₃-Aniline 4-CF₃-Ph-NH₂2.60Strong InductiveElectron-deficient; weak H-bond acceptor.

Protocol 1: The Workhorse – Buchwald-Hartwig Amination

Context: This is the preferred method when you have a fluorinated aryl halide (Cl, Br, I) and need to install an amine. Traditional nucleophilic aromatic substitution (


) often fails unless the ring is heavily electron-deficient. Palladium catalysis overcomes this.

Expertise Insight: For fluorinated substrates, BrettPhos or RuPhos are superior to BINAP. Fluorine atoms can induce unexpected chelation or electronic repulsion; bulky, electron-rich biaryl phosphine ligands facilitate the difficult oxidative addition into electron-neutral C-Cl bonds and prevent catalyst poisoning.

Materials:
  • Substrate: Fluorinated Aryl Chloride/Bromide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base: NaOtBu (strong) or Cs₂CO₃ (mild, if ester/cyano groups present)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Protocol:
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times. Critical: Pd(0) species are oxygen-sensitive.

  • Catalyst Pre-complexation: Add Pd source and Ligand.[5] Add 1 mL of solvent. Stir at RT for 5 mins to generate the active catalytic species (solution often turns from dark red to orange/yellow).

  • Reagent Addition: Add the Fluorinated Aryl Halide, Amine, and Base.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–100°C.

    • Process Control Point: Monitor via LCMS at 2 hours. Look for consumption of the aryl halide.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts.

  • Purification: Flash column chromatography. Note: Fluorinated anilines can be less polar; check TLC carefully.

Protocol 2: Chemoselective Reduction of Fluoronitrobenzenes

Context: Many fluorinated anilines are derived from nitration.[6] However, if your molecule contains other halogens (e.g., a C-Cl or C-Br bond intended for later coupling), standard Pd/C hydrogenation is dangerous as it frequently causes hydrodehalogenation (stripping off the Cl/Br).

Trustworthiness: The Fe/NH₄Cl method described below is a "soft" reduction that leaves C-Halogen bonds intact.

Materials:
  • Substrate: Fluorinated Nitrobenzene (containing Cl/Br/I)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: EtOH:Water (4:1 ratio)

Step-by-Step Protocol:
  • Preparation: Dissolve the substrate in EtOH/Water in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (80°C) with mechanical stirring. Why? Iron is heavy and sinks; vigorous stirring is required for surface contact.

  • Monitoring: Reaction is usually fast (1–3 hours).

    • Process Control Point: Spot TLC. Nitro compounds are often UV-active and yellow; Anilines are often UV-active and stain blue/purple with Ninhydrin or red with p-Anisaldehyde.

  • Filtration (Critical): The reaction generates iron oxide sludge. Filter hot through a Celite pad. If it cools, the product may crystallize in the iron sludge.

  • Extraction: Remove EtOH under vacuum. Extract the aqueous residue with EtOAc.[7][8]

  • Result: Usually yields pure aniline requiring no chromatography.

Protocol 3: Late-Stage Radical Trifluoromethylation

Context: When the aniline is already synthesized but needs a "Magic Methyl" (CF₃) effect to improve potency, radical trifluoromethylation using the Langlois Reagent is a powerful late-stage functionalization.

Materials:
  • Substrate: Aniline derivative (protected as acetanilide if necessary, though free amines can sometimes work)

  • Reagent: Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) (3.0 equiv)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) (3.0 equiv)

  • Solvent: DCM:Water (biphasic) or DMSO

Step-by-Step Protocol:
  • Setup: Dissolve substrate and Langlois reagent in the solvent system.

  • Initiation: Add TBHP dropwise at 0°C, then warm to RT.

  • Mechanism: The oxidant generates the

    
     radical, which attacks the electron-rich aromatic ring.
    
    • Note: Regioselectivity is governed by electronics. The radical is electrophilic and will prefer positions ortho/para to the amino group.

  • Workup: Quench with saturated NaHSO₃ (to kill peroxides). Extract with DCM.

Experimental Workflow Visualization

BuchwaldWorkflow cluster_tips Critical Parameters Step1 1. Inert Setup (Flame dry, Argon) Step2 2. Pre-Complexation (Pd + Ligand + Solvent) Step1->Step2 Step3 3. Reagent Addition (Ar-F + Amine + Base) Step2->Step3 Step4 4. Heating (80-100°C, 2-12h) Step3->Step4 Control LCMS Checkpoint (Target: Ar-X consumption) Step4->Control Step5 5. Filtration (Celite/EtOAc) Control->Step4 Incomplete (Add time/catalyst) Control->Step5 Complete Tip1 O2 Exclusion is vital Tip2 Base: Cs2CO3 for sensitive groups

Figure 2: Operational workflow for Pd-catalyzed amination of fluorinated aryl halides.

References

  • Buchwald-Hartwig Amination (Review): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Bioisosterism & Fluorine: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link

  • Late-Stage Trifluoromethylation: Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." PNAS. Link

  • pKa of Anilines: Evgenios, D. M., et al. (2024). "Predicting pKa Values of Para-Substituted Aniline Radical Cations." Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline derivatives

[1] Ticket System Status: 🟢 Operational Current Topic: Yield Optimization & Troubleshooting Target Molecule: 2-bromo-N-methyl-5-(trifluoromethyl)aniline CAS Registry (Core Intermediate): 454-79-5 (Primary Amine)[1] 👨‍🔬 W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: 🟢 Operational Current Topic: Yield Optimization & Troubleshooting Target Molecule: 2-bromo-N-methyl-5-(trifluoromethyl)aniline CAS Registry (Core Intermediate): 454-79-5 (Primary Amine)[1]

👨‍🔬 Welcome to the Technical Support Center

You are likely here because this synthesis is deceptively difficult. While the molecule appears simple, the combination of the meta-directing trifluoromethyl group (


), the ortho/para-directing amine , and the steric crowding  at the C2 position creates a "perfect storm" for poor regioselectivity and low yields.[1]

This guide treats your synthesis as a troubleshooting ticket. We break down the workflow into three critical "Failure Points" and provide the corrective protocols to resolve them.

📊 Quick Reference: The "Yield Trap"[1]
ParameterThe Trap (Common Failure Mode)The Fix (Optimized Protocol)
Regioselectivity Direct bromination yields ~80% 4-bromo (para) isomer.[1]Use NBS in polar aprotic solvents (DMF/MeCN) at <0°C + Flash Chromatography.
N-Methylation Alkyl halides (

) lead to N,N-dimethyl byproduct or no reaction due to steric/electronic deactivation.[1]
Reductive Amination using Paraformaldehyde/

in Trifluoroacetic Acid (TFA).
Purification Co-elution of 2-bromo and 4-bromo isomers.[1]Use Hexane:Toluene gradients; exploit the "Ortho Effect" (H-bonding).

🎫 Ticket #001: "I'm getting the wrong isomer (4-bromo) during bromination."[1]

Diagnosis: You are likely performing a direct bromination of 3-(trifluoromethyl)aniline using elemental bromine (


) or NBS in non-polar solvents.[1]
  • The Chemistry: The amino group (

    
    ) at C1 strongly activates positions 2, 4, and 6.[1] The 
    
    
    
    at C3 deactivates.[1]
  • The Problem: Position 4 (para) is sterically open. Position 2 (ortho) is "sandwiched" between the

    
     and the 
    
    
    
    group.[1] Thermodynamics and kinetics heavily favor the 4-bromo product (often >85% of the mixture).[1]

Resolution Protocol: Regioselectivity Shift To maximize the 2-bromo (ortho) isomer, you must switch to a system that stabilizes the transition state at the more crowded position, although you will still face a separation challenge.[1]

  • Reagent Switch: Use N-Bromosuccinimide (NBS) instead of

    
    .[1] NBS provides a slow, controlled release of bromonium ions.
    
  • Solvent Effect: Use DMF or Acetonitrile (MeCN) .[1] Polar aprotic solvents can interact with the amine protons, potentially altering the steric environment, though the "para-dominance" is intrinsic.[1]

  • Temperature Control: Conduct the reaction at -10°C to 0°C . Lower temperatures increase selectivity (kinetic control).[1]

Step-by-Step Workflow:

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF (10 volumes).

  • Cool to -10°C in an ice/salt bath.

  • Add NBS (1.05 eq) portion-wise over 1 hour. Do not dump it in all at once.

  • Stir at 0°C for 4 hours. Monitor by HPLC/GC.

  • Workup: Dilute with water, extract with EtOAc.

  • Crucial Step: You must separate the isomers here.[1] Do not proceed to methylation with the mixture.[1]

    • Separation Tip: The 2-bromo isomer (target) is usually less polar (higher

      
      ) than the 4-bromo isomer due to internal hydrogen bonding between the 
      
      
      
      and the ortho-Br.[1] Use a silica column with 100% Hexanes
      
      
      5% EtOAc/Hexanes
      .

🎫 Ticket #002: "My methylation reaction is stuck or over-alkylating."

Diagnosis: You are likely using Methyl Iodide (


) with a base (

).[1]
  • Issue A (Stuck): The 2-bromo and 5-

    
     groups are electron-withdrawing, making the nitrogen nucleophile extremely weak ("dead aniline").[1]
    
  • Issue B (Over-alkylation): If you force the reaction with heat, the monomethylated product (which is slightly more nucleophilic than the starting material) reacts faster than the starting material, leading to the N,N-dimethyl quaternary salt.[1]

Resolution Protocol: Acid-Mediated Reductive Amination The "Gribble Reduction" method is the gold standard for deactivated anilines.[1] It uses Paraformaldehyde as the carbon source and Sodium Borohydride (


)  in Trifluoroacetic Acid (TFA) .[1]
  • Mechanism: TFA protonates the paraformaldehyde (generating reactive oxonium species) and the aniline, driving the formation of the iminium ion, which is then instantly reduced by the borohydride.[1] This method stops cleanly at the mono-methyl stage because the N-methyl product is sterically hindered and less likely to form a second iminium ion under these conditions.

Step-by-Step Workflow:

  • Safety: Perform in a fume hood. Hydrogen gas is evolved.

  • Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in TFA (5–10 volumes). The solution may warm up; cool to 0°C if necessary.[1]

  • Add Paraformaldehyde (5.0 eq) as a solid. Stir for 15 mins.

  • Add

    
      (pellets or granular, 5.0 eq) very slowly over 1 hour.
    
    • Warning: Violent foaming (

      
       gas) will occur. Keep the temperature <20°C.
      
  • Stir at room temperature for 2–4 hours.

  • Quench: Pour carefully into ice water. Neutralize with NaOH pellets or saturated

    
     until pH > 10.[1]
    
  • Extract: Extract with DCM or EtOAc.

  • Result: High yield of N-methyl product with <5% dimethyl byproduct.

🔬 Visualizing the Logic[1]

The following diagram illustrates the decision pathways and the "Yield Traps" to avoid.

SynthesisGuide Start Start: 3-(trifluoromethyl)aniline Bromination Step 1: Bromination Start->Bromination Trap1 TRAP: Direct Br2/DCM Result: 80% 4-Bromo (Para) Bromination->Trap1 Standard Conditions Sol1 SOLUTION: NBS / DMF / -10°C Result: Improved Ortho/Para Ratio Bromination->Sol1 Optimized Conditions Intermed Intermediate Mixture: 2-Bromo (Target) + 4-Bromo Trap1->Intermed Sol1->Intermed Purification Critical Purification: Silica Column (Hexane/EtOAc) Target elutes FIRST (Higher Rf) Intermed->Purification PureAmine Pure 2-bromo-5-(trifluoromethyl)aniline Purification->PureAmine Isolate Target Methylation Step 2: N-Methylation PureAmine->Methylation Trap2 TRAP: MeI / K2CO3 Result: No Rxn or N,N-Dimethyl Methylation->Trap2 Sol2 SOLUTION: Paraformaldehyde / NaBH4 / TFA Result: Selective Mono-Methylation Methylation->Sol2 Final Final Product: 2-bromo-N-methyl-5-(trifluoromethyl)aniline Sol2->Final

Caption: Workflow logic distinguishing between standard failure modes (Red) and optimized protocols (Green).

📊 Analytical Data & Specifications

When you isolate your intermediate and final product, verify against these expected parameters to ensure you haven't isolated the wrong isomer.

FeatureTarget: 2-bromo-5-(CF3) Impurity: 4-bromo-3-(CF3)
1H NMR Pattern Singlet/Doublet at ~7.0 ppm (C6-H) and ~7.5 ppm (C3-H, C4-H).[1] The C6 proton is adjacent to the amine.[1]ABX System . The protons are crowded differently.[1]
TLC (

)
Higher (Less Polar).[1] Internal H-bond (

) reduces interaction with Silica.[1]
Lower (More Polar). Amine is more accessible to Silica.[1]
Coupling Constants Ortho coupling (

Hz) between H3 and H4.[1]
Ortho coupling (

Hz) between H5 and H6.[1]

📚 References

  • Regioselective Bromination of Anilines:

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

    • Source: MDPI (Molecules), 2013.[1]

    • Context: Discusses the use of NBS/MeCN for controlling bromination selectivity in activated aromatics.

    • [1]

  • Reductive Amination in Acidic Media (Gribble Reduction):

    • Title: Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Aldehydes and Ketones to Alcohols.[1] (Foundational methodology for TFA/NaBH4 reductions).

    • Source: Journal of the American Chemical Society / Gribble et al.[1]

    • Context: The definitive protocol for methylating electron-deficient amines where standard alkylation fails.

    • Note: While the original Gribble papers are older, this methodology is the industry standard for "difficult" anilines.[1] See also: Organic Syntheses, Coll.[1] Vol. 6, p. 312 (1988).[1]

  • Impurity Profiling of 3-Bromo-5-(trifluoromethyl)aniline:

    • Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

    • Source: Croatica Chemica Acta, 2017.[1][2]

    • Context: Highlights the difficulty in separating bromo-isomers and the importance of NMR in identifying the correct regiochemistry.

Sources

Optimization

solving steric hindrance issues with 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Subject: Troubleshooting Reactivity Profiles for 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 454-79-5) Executive Summary: The "Dead Zone" Matrix As a Senior Application Scientist, I often see researchers struggle w...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity Profiles for 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 454-79-5)

Executive Summary: The "Dead Zone" Matrix

As a Senior Application Scientist, I often see researchers struggle with 2-bromo-N-methyl-5-(trifluoromethyl)aniline . You are likely experiencing low conversion (<10%) or rapid catalyst decomposition. This is not user error; it is a structural feature of the molecule.

This substrate presents a "perfect storm" of deactivation:

  • Steric Ortho-Blocking: The C2-Bromine atom physically blocks the approach of electrophiles to the Nitrogen lone pair.

  • Secondary Amine Bulk: The N-methyl group increases the cone angle required for catalyst binding compared to primary anilines.

  • Electronic Deactivation: The C5-Trifluoromethyl group is meta to the nitrogen. Through inductive effects ($ -I $), it significantly lowers the pKa of the amine, rendering it a poor nucleophile.

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: The Nucleophilic Bottleneck (Reacting the Nitrogen)

Scenario: You are trying to acylate, alkylate, or couple the Nitrogen (N-H) to an electrophile, but the reaction stalls.

Q: Why won't standard acylation (Acid Chloride + Et3N) work?

A: The nitrogen is too electron-deficient and sterically crowded to attack the carbonyl carbon effectively. The rate of attack is slower than the rate of acid chloride hydrolysis.

The Fix: The "Anionic Activation" Protocol Do not rely on the neutral amine's nucleophilicity. You must deprotonate it first to create a highly reactive amide anion.

Protocol:

  • Solvent: Anhydrous THF (0.2 M).

  • Base: NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.1 equiv). Avoid weak bases like carbonates.

  • Procedure:

    • Cool amine solution to 0°C.

    • Add NaH slowly. Evolution of H2 gas confirms deprotonation.

    • Stir for 30 mins at 0°C (Solution often turns yellow/orange).

    • Add the electrophile (Acid Chloride/Alkyl Halide) dropwise.

    • Critical Step: Allow to warm to Room Temp. If no reaction after 1 hr, heat to 60°C.

Q: I am trying a Buchwald-Hartwig coupling using this amine. Which ligand do I use?

A: This is a Sterically Hindered Secondary Amine .

  • Avoid: BINAP, DPPF, or Triphenylphosphine (PPh3). They lack the bulk to force the reductive elimination step.

  • Avoid: BrettPhos.[1] While excellent for primary amines, it often struggles with the specific steric requirements of hindered secondary amines.

  • The Solution: RuPhos .

Why RuPhos? RuPhos is designed specifically for secondary amines. Its bulk promotes the difficult Reductive Elimination step, which is usually the rate-determining step (RDS) for hindered secondary amines.

Module 2: The Electrophilic Bottleneck (Reacting the Bromine)

Scenario: You are using the molecule as an Aryl Halide partner to couple with an external amine or boronic acid.

Q: The oxidative addition seems fast, but I get no product. Why?

A: The CF3 group (para to the Br) actually helps oxidative addition by making the ring electron-poor. However, the ortho-N-methyl group creates a "steric wall" that prevents the incoming nucleophile from binding to the Palladium center.

The Fix: The Pd-PEPPSI "Throw-Away" Ligand System For substrates where standard phosphine ligands fail to stabilize the intermediate, N-Heterocyclic Carbene (NHC) catalysts are superior.

Recommended Catalyst: Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent for extreme cases).

  • Mechanism: The pyridine ligand "throws away" (dissociates) easily, opening a coordination site for the oxidative addition, while the bulky NHC ligand protects the metal center from crashing out as Palladium black.

Protocol (Pd-PEPPSI Coupling):

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%).

  • Base: KOtBu (strong base is essential for the NHC cycle).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 80°C - 100°C.

Comparison of Catalytic Systems
FeatureStandard (PPh3/BINAP) Buchwald G3/G4 (RuPhos) NHC (Pd-PEPPSI)
Primary Use Simple, unhindered substratesHindered Secondary Amines (N-coupling)Tetra-ortho substituted / Difficult Halides (C-coupling)
Oxidative Addition Slow on hindered ringsFastVery Fast
Reductive Elimination Fails (Steric clash)Excellent (Ligand bulk drives it)Good
Air Stability LowModerateHigh (Pre-catalyst is stable)
Recommendation ❌ Do not useFirst Choice for N-H coupling First Choice for C-Br coupling
Visual Decision Logic

The following diagram outlines the decision process for optimizing reactions with 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

ReactionLogic Start Substrate: 2-bromo-N-methyl-5-(trifluoromethyl)aniline Decision Which site are you reacting? Start->Decision Path_N Nitrogen (N-H) (Nucleophile) Decision->Path_N Reacting Amine Path_C Bromine (C-Br) (Electrophile) Decision->Path_C Reacting Halide N_Type Reaction Type? Path_N->N_Type C_Issue Issue: Ortho-Steric Bulk blocks Transmetallation/Amine Binding Path_C->C_Issue Acylation Acylation / Alkylation N_Type->Acylation Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) N_Type->Coupling Sol_Acyl SOLUTION: Anionic Activation (NaH or LiHMDS in THF) Acylation->Sol_Acyl Use Strong Base Sol_Buch SOLUTION: Ligand: RuPhos Pd Source: Pd2(dba)3 Base: NaOtBu Coupling->Sol_Buch Facilitate Red. Elim. Sol_PEPPSI SOLUTION: Pd-PEPPSI-IPr (NHC Catalyst) Solvent: Dioxane C_Issue->Sol_PEPPSI Stabilize Active Species

Caption: Decision tree for selecting the correct catalytic system based on the reaction site (N-H vs C-Br).

References
  • RuPhos for Secondary Amines: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 2006, 128, 13761. (Note: Discusses the steric principles applied to Pd/Cu systems).
  • Mechanistic Distinction (RuPhos vs BrettPhos): Tian, Y.; et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination."[2] ACS Omega, 2020 , 5, 21. Link

  • Pd-PEPPSI-IPr Utility: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006 , 12, 4749. Link

  • Steric Hindrance in Anilines: BenchChem Technical Report. "Navigating Steric Hindrance: Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline." BenchChem, 2025 .[3] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Coupling 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 2-bromo-N-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 2-bromo-N-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this versatile building block. The strategic placement of the bromine atom, the secondary N-methylaniline moiety, and the potent electron-withdrawing trifluoromethyl group presents unique challenges and opportunities in catalyst and reaction condition selection.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck coupling. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the coupling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing complex arylamines.[3][4][5][6] However, the electronic properties of 2-bromo-N-methyl-5-(trifluoromethyl)aniline can influence catalyst performance.

Question 1: My Buchwald-Hartwig amination of 2-bromo-N-methyl-5-(trifluoromethyl)aniline is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in this reaction can stem from several factors, often related to the interplay between the substrate, catalyst, ligand, base, and solvent.[7] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount.[3][8] For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the rate-limiting oxidative addition step.

    • Initial Screening: Start with a robust, general-purpose catalyst system. A combination of Pd₂(dba)₃ and a biarylphosphine ligand like XPhos or SPhos is a good starting point.[9]

    • Ligand Optimization: If the initial screen fails, consider other ligands. The choice can be highly dependent on the amine coupling partner. For sterically hindered amines, a more flexible ligand might be necessary.

  • Base Selection: The base is critical for deprotonating the amine coupling partner.[10]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9]

    • Weaker Bases: If your coupling partner has base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7][11] This may require higher reaction temperatures to achieve good conversion.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[7]

    • Common Solvents: Toluene, dioxane, and THF are frequently used. Toluene is often a good first choice due to its ability to azeotropically remove traces of water.

  • Catalyst Deactivation: Impurities in starting materials or the presence of functional groups that can poison the palladium catalyst can lead to deactivation.[11] Ensure all reagents are of high purity.

Question 2: I'm observing significant hydrodehalogenation of my 2-bromo-N-methyl-5-(trifluoromethyl)aniline starting material. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired C-N bond formation.[11] This is often exacerbated by certain ligands and reaction conditions.

  • Mechanism: This side reaction can occur via β-hydride elimination from a palladium-amide intermediate.[11]

  • Mitigation Strategies:

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can often identify one that favors the desired coupling pathway.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

    • Base Concentration: In some cases, a slight excess of the amine coupling partner can help to outcompete the hydrodehalogenation reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[1][12][13][14] The electron-withdrawing trifluoromethyl group in 2-bromo-N-methyl-5-(trifluoromethyl)aniline is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.[1]

Question 3: My Suzuki-Miyaura coupling with 2-bromo-N-methyl-5-(trifluoromethyl)aniline is sluggish. What catalyst systems are recommended for this electron-deficient substrate?

Answer:

While the electron-deficient nature of the substrate should facilitate oxidative addition, other factors can impede the reaction.

  • Catalyst and Ligand Selection:

    • For Aryl Boronic Acids: A catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is often effective.

    • For Alkyl Boronic Acids: These can be more challenging. Consider using more specialized ligands like those developed by the Buchwald or Fu groups, which are designed for sp²-sp³ couplings.

  • Base and Solvent:

    • Aqueous bases like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water are standard.[12]

    • For base-sensitive substrates, anhydrous conditions with a base like CsF can be employed.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[15]

    • Mitigation: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[15] Running the reaction under anhydrous conditions can also help.

Question 4: I'm seeing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction that consumes the coupling partner and reduces the yield of the desired product.

  • Causes: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.

  • Prevention:

    • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) sources which require in situ reduction.

Heck Coupling

The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene.[16][17][18][19]

Question 5: What are the key considerations for a successful Heck coupling with 2-bromo-N-methyl-5-(trifluoromethyl)aniline?

Answer:

The Heck reaction is sensitive to steric and electronic factors.

  • Catalyst: A simple palladium source like Pd(OAc)₂ is often sufficient.

  • Ligand: In many cases, a phosphine ligand is not strictly necessary (ligandless conditions), but for challenging substrates, the addition of a ligand like PPh₃ or a bidentate phosphine can be beneficial.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HBr generated in the reaction.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.

  • Alkene Coupling Partner: The nature of the alkene is crucial. Electron-deficient alkenes (e.g., acrylates, acrylonitrile) generally react more readily than electron-rich alkenes.

Data Presentation

Table 1: Recommended Starting Conditions for Coupling Reactions with 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

Coupling ReactionPalladium SourceLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu (1.2-1.5 eq)Toluene80-110
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)-K₂CO₃ (2 eq)Dioxane/H₂O (4:1)80-100
Heck Pd(OAc)₂ (1-5 mol%)PPh₃ (2-10 mol%)Et₃N (1.5-2 eq)DMF80-120
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials:

  • 2-bromo-N-methyl-5-(trifluoromethyl)aniline

  • Amine coupling partner (1.1 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromo-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the amine coupling partner (1.1 mmol) and sodium tert-butoxide (1.2 mmol) to the vessel under a positive pressure of inert gas.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_product Product Formation Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex  Base, -HBase⁺Br⁻ Palladium Amido Complex->Pd(0)L Reductive Elimination Ar-NR₂ Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Coupling of 2-bromo-N-methyl-5-(trifluoromethyl)aniline Coupling_Type Select Coupling Type Start->Coupling_Type Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald C-N Suzuki Suzuki-Miyaura (C-C) Coupling_Type->Suzuki C-C Heck Heck (C-C) Coupling_Type->Heck C-C (Alkene) Ligand_Screen Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos) Buchwald->Ligand_Screen Suzuki_Catalyst Select Catalyst System (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/Ligand) Suzuki->Suzuki_Catalyst Heck_Catalyst Select Catalyst System (e.g., Pd(OAc)₂ +/- PPh₃) Heck->Heck_Catalyst Base_Screen Screen Bases (NaOtBu, Cs₂CO₃, K₃PO₄) Ligand_Screen->Base_Screen Optimization Optimize Temperature and Solvent Base_Screen->Optimization Suzuki_Catalyst->Optimization Heck_Catalyst->Optimization Success Successful Coupling Optimization->Success High Yield Troubleshoot Troubleshoot: - Side Reactions - Catalyst Deactivation Optimization->Troubleshoot Low Yield Troubleshoot->Ligand_Screen

Caption: Decision workflow for catalyst selection.

References
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Schlott, J., & Vogt, D. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 59(5), 292-296.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 27). Trifluoromethylarylation of alkenes using anilines. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 18). Direct Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols via Nickel Catalyzed Cross‐Electrophile Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • American Chemical Society. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Beilstein-Institut. (2017, December 6). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • InCatT - Innovative Catalyst Technologies. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

Sources

Optimization

thermal stability and decomposition of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Welcome to the technical support center for 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS No. 1187386-33-9). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS No. 1187386-33-9). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the safe and effective handling of this compound in your experimental workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use and storage of 2-bromo-N-methyl-5-(trifluoromethyl)aniline, providing insights into their causes and practical solutions.

Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage

Question: My previously colorless or light-yellow sample of 2-bromo-N-methyl-5-(trifluoromethyl)aniline has developed a yellow or brown tint over time. What is causing this, and is the material still usable?

Answer:

Root Cause Analysis: The discoloration of aniline derivatives, including 2-bromo-N-methyl-5-(trifluoromethyl)aniline, is most commonly due to oxidation. The amino group (-NHCH₃) is susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process leads to the formation of colored impurities, such as quinone-like structures. While a slight change in color may not significantly impact the outcome of some reactions, significant darkening suggests a notable level of degradation.

Recommended Actions:

  • Purity Assessment: Before use, it is advisable to re-analyze the discolored material to determine its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the level of impurities.

  • Purification: If the purity is found to be compromised, the compound can often be repurified. Common methods include recrystallization or column chromatography.

  • Preventative Storage: To prevent future degradation, store the compound under an inert atmosphere, such as argon or nitrogen.[1] It is also recommended to protect it from light by using an amber-colored vial and storing it in a cool, dark place.[2]

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products

Question: I am experiencing inconsistent yields or observing unexpected side products in reactions involving 2-bromo-N-methyl-5-(trifluoromethyl)aniline. What could be the underlying issues?

Answer:

Potential Causes and Solutions:

  • Reagent Purity: As discussed in the previous point, the purity of your 2-bromo-N-methyl-5-(trifluoromethyl)aniline is crucial. Impurities from degradation can interfere with your reaction. Always use a sample of known purity for consistent results.

  • Reaction Conditions: Halogenated anilines can be sensitive to specific reaction conditions.

    • Atmosphere: The presence of oxygen can lead to oxidative side reactions. Conducting reactions under an inert atmosphere is a best practice.

  • Cross-Reactivity: The functional groups on the molecule (bromo, N-methylamino, and trifluoromethyl) can all participate in various reactions. Consider the possibility of unintended reactions with other reagents in your mixture. The trifluoromethyl group is generally stable, but the bromo and amino groups are common reaction sites.

Issue 3: Difficulty in Dissolving the Compound

Question: I am having trouble dissolving 2-bromo-N-methyl-5-(trifluoromethyl)aniline in my chosen solvent. What are its solubility properties?

Answer:

Solubility Profile: While specific solubility data is limited, based on its structure, 2-bromo-N-methyl-5-(trifluoromethyl)aniline is expected to be sparingly soluble in water.[4] It should, however, be soluble in a range of common organic solvents.

Troubleshooting Steps:

  • Solvent Selection: If you are experiencing solubility issues, try a different solvent. Good starting points would include dichloromethane, chloroform, ethyl acetate, or tetrahydrofuran.

  • Gentle Heating: Gentle warming of the solvent can aid in dissolution. However, be mindful of the compound's thermal stability and avoid excessive heat.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance dissolution.

Section 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for 2-bromo-N-methyl-5-(trifluoromethyl)aniline?

A1: To maintain its integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon.[1] It should be kept in a cool, dark, and well-ventilated place to minimize degradation from light, heat, and oxidation.[2][5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][5]

Thermal Stability and Decomposition

Q3: At what temperature does 2-bromo-N-methyl-5-(trifluoromethyl)aniline decompose?

A3: Specific decomposition temperature data for this compound is not publicly available. However, it is prudent to assume that, like other halogenated anilines, it may decompose at elevated temperatures.[2] Thermal decomposition can release toxic and corrosive gases, including hydrogen bromide, nitrogen oxides, and carbon oxides.[3][6]

Q4: How can I assess the thermal stability of this compound in my lab?

A4: The thermal stability can be experimentally determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.[7][9]

  • DSC measures the heat flow into or out of a sample as it is heated, which can reveal thermal events like melting and decomposition.[8][10]

A general workflow for this analysis is provided below.

Experimental Protocol: Thermal Stability Analysis by TGA

This protocol provides a general guideline for assessing the thermal stability of 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • 2-bromo-N-methyl-5-(trifluoromethyl)aniline

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • High-purity nitrogen or argon gas

Procedure:

  • Instrument Preparation: Ensure the TGA is calibrated and the baseline is stable.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA sample pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.

    • Set the temperature program to heat the sample from room temperature to a suitable upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Start the experiment and record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass loss versus temperature. The onset of decomposition is typically identified as the temperature at which a significant mass loss begins.

Visualizing Experimental Workflow and Decomposition

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas load->purge heat Heat at 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot Mass Loss Curve record->plot determine Determine Onset of Decomposition plot->determine end End determine->end

Caption: Workflow for Thermal Stability Analysis using TGA.

Decomposition_Pathway cluster_products Potential Decomposition Products parent 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hbr Hydrogen Bromide (HBr) parent->hbr Heat nox Nitrogen Oxides (NOx) parent->nox Heat co_cox Carbon Oxides (CO, CO2) parent->co_cox Heat hf Hydrogen Fluoride (HF) parent->hf Heat

Caption: Potential Thermal Decomposition Products.

Quantitative Data Summary

While specific experimental data for 2-bromo-N-methyl-5-(trifluoromethyl)aniline is not available in the public domain, the table below summarizes key physical properties of the closely related compound, 2-bromo-5-(trifluoromethyl)aniline, which can serve as a useful reference.

PropertyValueSource
Molecular Formula C₇H₅BrF₃N[11]
Molecular Weight 240.02 g/mol [11]
Form Liquid[11]
Density 1.675 g/mL at 25 °C[11][12]
Refractive Index n20/D 1.522[11][12]
Flash Point 113 °C (235.4 °F) - closed cup[11]
References
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

  • 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride | Chemsrc. [Link]

  • Thermogravimetric Analysis. MILL Wiki. [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • 5-Bromo-2-(Trifluoromethyl)-Aniline (CAS 703-91-3) Industry Research 2025. [Link]

  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. ResearchGate. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [Link]

  • Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PMC. [Link]

  • Halogenated anilines as novel natural products from a marine biofilm forming microalga. PubMed. [Link]

  • Differential Scanning Fluorimetry (DSF) aka Thermofluor Assay aka... ResearchGate. [Link]

  • Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed. [Link]

Sources

Troubleshooting

minimizing side reactions during N-alkylation of 2-bromo-5-(trifluoromethyl)aniline

Current Status: Online Agent: Senior Application Scientist Ticket ID: N-ALK-BrCF3-001 Subject: Minimizing Side Reactions & Optimizing Selectivity Diagnostic Framework: Why is this reaction difficult? Before attempting a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: N-ALK-BrCF3-001 Subject: Minimizing Side Reactions & Optimizing Selectivity

Diagnostic Framework: Why is this reaction difficult?

Before attempting a protocol, you must understand the electronic and steric landscape of your substrate. 2-Bromo-5-(trifluoromethyl)aniline is not a standard aniline; it is a highly deactivated nucleophile.[1]

  • Electronic Deactivation: The

    
     group (meta to nitrogen) is strongly electron-withdrawing.[1]
    
  • Steric/Electronic Ortho-Effect: The

    
     atom (ortho to nitrogen) provides steric hindrance and further reduces nucleophilicity via inductive withdrawal, though it offers some mesomeric donation.[1]
    
  • The Paradox: To get this poor nucleophile to react, you often apply heat or strong electrophiles. However, once the first alkyl group is added, the product (secondary amine) is more nucleophilic than the starting material (primary amine). This leads to the primary side reaction: Over-alkylation (Dialkylation).

Decision Matrix: Select Your Methodology

Use the following flowchart to select the correct protocol based on your available reagents and tolerance for side products.

G Start Start: N-Alkylation of 2-bromo-5-(trifluoromethyl)aniline Q1 Is the alkyl group available as an Aldehyde? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes (Recommended) Q2 Is the alkyl group a primary Alkyl Halide? Q1->Q2 No MethodB METHOD B: CsOH/Cs2CO3 Promoted (Direct SN2) Q2->MethodB Yes MethodC METHOD C: Metal-Catalyzed (Borrowing Hydrogen) Q2->MethodC No (Alcohol source) Warning CRITICAL WARNING: Avoid Pd-catalysis if possible (Risk of C-Br insertion) MethodC->Warning

Figure 1: Strategic Decision Tree for method selection. Reductive amination is prioritized for selectivity.

Method A: Reductive Amination (The Gold Standard)[1]

Best for: Maximizing mono-alkylation selectivity. Mechanism: Condensation of aniline with aldehyde to form an imine, followed by selective reduction.[1]

The Challenge

Because your aniline is electron-deficient, it will struggle to attack the carbonyl carbon to form the imine intermediate. Standard conditions (MeOH, RT) often fail.[1]

Optimized Protocol
  • Imine Formation (The Critical Step):

    • Solvent: Dichloroethane (DCE) or Toluene.[1]

    • Additive: Titanium(IV) isopropoxide (

      
      ) or Molecular Sieves (4Å).[1]
      
    • Why?

      
       acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.[1]
      
  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (

      
      ).[1]
      
    • Why? It is mild and will reduce the imine faster than the aldehyde, preventing side reactions.

Step-by-Step Procedure
  • Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (

    
    ).
    
  • Add

    
     (1.5 equiv) dropwise.[1]
    
  • Stir at room temperature for 6–12 hours. Monitor by TLC/LCMS until aniline is consumed.

  • CRITICAL: Once imine formation is complete, add

    
     (2.0 equiv) in one portion.[1]
    
  • Stir for 4–16 hours.

  • Quench: Add saturated aqueous

    
     slowly (gas evolution). If Titanium was used, a white precipitate will form; filter through Celite before extraction.[1]
    

Method B: Direct Alkylation (The "Cesium Effect")[1]

Best for: When the alkyl group is only available as a halide (iodide/bromide) or tosylate.[1] Risk: High risk of dialkylation unless specific bases are used.

The Science of Selectivity

Standard bases (


, 

) often lead to mixtures.[1] Cesium Hydroxide (

) or Cesium Carbonate (

)
promotes mono-alkylation via the "Cesium Effect."[1] The large ionic radius of

forms a loose ion pair with the anilide anion, enhancing nucleophilicity enough to react with the halide but—counter-intuitively—often suppressing the second alkylation due to specific solvation effects and surface interactions on molecular sieves [1].
Optimized Protocol
  • Reagents:

    • Substrate: 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv).[1]

    • Electrophile: Alkyl bromide or iodide (1.0–1.1 equiv).[1] Do not use excess.

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (powdered).[1]
    • Additive: Activated 4Å Molecular Sieves (Crucial for water removal and surface catalysis).[1]

    • Solvent: DMF (anhydrous).[1][2]

  • Procedure:

    • Flame-dry glassware.[1] Add activated molecular sieves.[1]

    • Add aniline and Base to DMF.[1] Stir for 30 mins to ensure deprotonation/activation.

    • Add Alkyl Halide dropwise over 30 minutes.

    • Stir at RT.[1] Only heat to 40-60°C if absolutely necessary.

    • Stop point: Monitor strictly by LCMS. Stop reaction at 90% conversion to avoid pushing the dialkylation equilibrium.

Troubleshooting & FAQs

Common Failure Modes
IssueDiagnosisCorrective Action
No Reaction (SM recovered) Nucleophile is too weak.Method A: Switch to

to force imine.[1] Method B: Switch solvent to NMP or HMPA (caution: toxic) or use

.[1]
Dialkylation (Over-reaction) Product is more reactive than SM.[1]Method B: Reduce alkyl halide to 0.9 equiv. Use "Cesium Effect." Dilute reaction (0.05 M).[1]
Loss of Bromine (-Br) Hydrodehalogenation.[1]Avoid Pd/C. If using reductive amination, do not use

. Use hydride reagents (

).[1][3]
Elimination (Alkene formation) Base is acting as a base, not a nucleophile promoter.[1]The alkyl halide has beta-hydrogens.[1] Switch from strong bases (NaH) to weak, non-nucleophilic bases or switch to Method A .
Visualizing the Side Reaction Pathways

ReactionPathways SM Starting Aniline (Deactivated) RX Alkyl Halide Mono Desired Product (Secondary Amine) SM->Mono Slow (k1) Elim Side Product: Alkene (Elimination) RX->Elim Strong Base Side Reaction Di Side Product: Dialkylated (Tertiary) Mono->Di Fast (k2 > k1) (Problem Area)

Figure 2: Kinetic competition in direct alkylation. The rate constant k2 (second alkylation) is often faster than k1 due to the inductive donation of the newly added alkyl group.

Frequently Asked Questions

Q: Can I use Sodium Hydride (NaH) to deprotonate the aniline first? A: Technically yes, but it is risky.[1] The resulting anion is very aggressive.[1] If you use NaH, you must use a slight deficiency of the alkyl halide (0.9 equiv) and add it very slowly at


 to prevent dialkylation.[1]

Q: Why avoid Palladium catalysis (Buchwald-Hartwig)? A: While Buchwald-Hartwig is excellent for arylating amines, using it to alkylate (using primary alkyl halides) is less common and difficult.[1] More importantly, your substrate has a C-Br bond .[1] Palladium oxidative addition occurs readily at C-Br bonds.[1] You risk polymerizing your substrate or removing the bromine atom entirely.[1]

Q: I am seeing hydrolysis of my -CF3 group. A: This is rare but can happen under extremely basic, aqueous conditions at high heat.[1] Avoid aqueous NaOH/KOH at reflux.[1] Stick to anhydrous conditions (Method B) or mild acidic/buffered conditions (Method A).[1]

References

  • Salvatore, R. N., et al. (1999).[1][4][5][6] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][2][5][6] Organic Letters, 1(11), 1893–1896.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H., et al. (2007).[1] "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, (7), 725-727.[1]

Sources

Optimization

Technical Support Center: Recrystallization of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Welcome to the technical support center for the purification of 2-bromo-N-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who require high-purity ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore suitable solvent systems, provide detailed protocols, and offer troubleshooting solutions for common issues encountered during the recrystallization of this compound.

While specific recrystallization literature for the N-methylated derivative is not abundant, we can deduce highly effective purification strategies by analyzing its structural components and leveraging established principles for analogous halogenated and N-alkylated anilines.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of an appropriate solvent system for recrystallizing 2-bromo-N-methyl-5-(trifluoromethyl)aniline.

Q1: What are the key molecular features of 2-bromo-N-methyl-5-(trifluoromethyl)aniline that influence solvent selection?

A1: The solubility of 2-bromo-N-methyl-5-(trifluoromethyl)aniline is governed by a combination of its structural motifs. Understanding these is the first step to a logical solvent choice:

  • Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character, suggesting solubility in aromatic solvents like toluene and other nonpolar organic solvents. It also allows for potential π-π stacking interactions which can aid in forming a stable crystal lattice.[2]

  • Secondary Amine (-N(H)CH₃): This is a critical functional group. As a secondary amine, it is a hydrogen bond donor and acceptor, imparting polarity to the molecule. However, with only one N-H proton, it is less polar than a primary amine (-NH₂). This suggests that while it will be soluble in some polar solvents, it will be less soluble in highly polar solvents like water compared to its non-methylated counterpart.[4][5] Its basicity also allows for the possibility of salt formation with acidic impurities or reagents.[6]

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It significantly increases the molecule's nonpolar character and can influence crystal packing.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity, but its primary effect is on the overall van der Waals forces.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The cornerstone of a successful recrystallization is choosing a solvent (or solvent mixture) with a specific temperature-dependent solubility profile.[7] The ideal solvent should exhibit:

  • High solubility at elevated temperatures: The solvent should completely dissolve your crude compound, including the desired product and soluble impurities, at or near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the desired compound's solubility should decrease dramatically, causing it to crystallize out of the solution.

  • Impurities remain in solution: Ideally, impurities should either be insoluble in the hot solvent (allowing them to be filtered out) or remain soluble in the cold solvent (to be removed with the mother liquor).

Q3: Which single-solvent systems are good starting points for recrystallization?

A3: Based on the molecule's structure, screening a range of solvents is the most effective approach. Start with small-scale tests (e.g., 50-100 mg of crude material). Good single-solvent candidates to investigate include:

  • Nonpolar Solvents (e.g., Heptane, Hexane, Cyclohexane): Given the compound's significant nonpolar character, it may be sparingly soluble in hot alkanes. These are excellent choices if impurities are more polar. However, there is a risk of the compound "oiling out".[8]

  • Aromatic Solvents (e.g., Toluene): "Like dissolves like" is a useful principle. Toluene is often an excellent choice for aromatic compounds and can promote good crystal growth.

  • Ethers (e.g., MTBE): Methyl tert-butyl ether (MTBE) is a moderately polar solvent that can be effective. Diethyl ether is often too volatile for effective recrystallization.

  • Alcohols (e.g., Isopropanol, Ethanol): These moderately polar, protic solvents can interact with the N-H group. They are often good candidates for compounds with mixed polarity. Methanol may be too strong a solvent, leading to high solubility even when cold and thus poor recovery.

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a versatile, medium-polarity solvent that is a good candidate for many organic compounds.

Q4: When should I consider a mixed-solvent system, and which pairs are promising?

A4: A mixed-solvent system is ideal when no single solvent provides the desired temperature-solubility profile.[9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble" or "good" solvent) and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[9][10]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "anti-solvent" until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then allowed to cool slowly.[9][11]

Promising pairs for 2-bromo-N-methyl-5-(trifluoromethyl)aniline include:

  • Toluene / Heptane: An excellent combination of an aromatic "good" solvent and a nonpolar "anti-solvent."

  • Ethyl Acetate / Hexane: A classic medium-polarity / nonpolar pairing.[12]

  • Acetone / Water: Acetone is a polar "good" solvent, while water acts as the "anti-solvent."[12] Care must be taken as the presence of water can sometimes promote oiling out.

  • Ethanol / Water: Similar to acetone/water, this can be effective but requires careful control of the cooling rate.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization process.

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This typically happens when a supersaturated solution is cooled to a temperature above the melting point of the solute.[14][15] Since oils are liquids, they tend to trap impurities, defeating the purpose of recrystallization.[16]

Causes & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point.

  • Cause: The solution is too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to dilute the solution, and then allow it to cool again, more slowly this time.[14][15]

  • Cause: The solution was cooled too quickly.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop (perhaps insulated with paper towels) before moving it to an ice bath.[17]

Q6: No crystals are forming even after the solution has cooled. What should I do?

A6: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated without nucleation sites.[14]

Solutions:

  • Induce Crystallization: Try scratching the inside surface of the flask below the solvent level with a glass rod.[18] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cold solution. This provides a template for other molecules to deposit onto.

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[14] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow the solution to cool again.[15]

  • Cool Further: If crystals still haven't formed after cooling in an ice bath, try placing the sealed flask in a freezer for a longer period.

Q7: The crystal yield is very low. How can I improve it?

A7: Low recovery is a common issue that can often be rectified with careful technique.

Causes & Solutions:

  • Cause: Using an excessive amount of solvent. This is the most frequent reason for low yield, as a significant amount of your product will remain dissolved in the mother liquor.

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[18][19] You can try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.

  • Cause: Premature crystallization during hot filtration. If your product crystallizes on the filter paper or in the funnel stem, you will lose a significant amount of material.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. It can also be helpful to use a slight excess of solvent before the hot filtration step, and then boil it off before cooling.[13]

  • Cause: Incomplete cooling.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) after it has cooled to room temperature to maximize precipitation.[20]

Q8: The purified crystals are still colored. How can I decolorize my sample?

A8: Colored impurities, often large, conjugated organic molecules, can sometimes co-crystallize with your product.

Solution: Use activated carbon (also known as charcoal or Norit).[21] Activated carbon has a high surface area and adsorbs large, colored molecules.[22][23]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip's worth is a good start).[21] Caution: Adding charcoal to a boiling solution can cause it to froth over violently.

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The filtrate should be colorless.[23]

    • Allow the colorless filtrate to cool and crystallize as usual.

  • Important Note: Activated carbon is indiscriminate and will also adsorb some of your desired product, which will lower your final yield.[21] Therefore, use the minimum amount necessary to remove the color.

Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRole & Rationale
n-Heptane98NonpolarGood "anti-solvent" or for compounds with very low polarity. High risk of oiling out if used as a single solvent.
Toluene111Nonpolar (Aromatic)Excellent "good" solvent for aromatic compounds. Its high boiling point allows for a wide temperature gradient for crystallization.
Ethyl Acetate77MediumVersatile solvent for compounds of intermediate polarity. Often used in a pair with hexane or heptane.
Acetone56Medium-HighStrong, polar aprotic solvent. Can be a good "soluble" solvent paired with water or alkanes. Its volatility can be a challenge.
Isopropanol82PolarGood general-purpose protic solvent. Can engage in hydrogen bonding with the secondary amine.
Ethanol78PolarSimilar to isopropanol, often a good choice. Can be paired with water for more polar compounds.[8]
Water100Very PolarUnlikely to be a suitable single solvent due to the compound's lipophilic nature but may serve as an "anti-solvent" with a miscible organic solvent like ethanol or acetone.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization using Toluene-Heptane

This protocol describes a robust method for purifying 2-bromo-N-methyl-5-(trifluoromethyl)aniline using a solvent/anti-solvent system.

Materials:

  • Crude 2-bromo-N-methyl-5-(trifluoromethyl)aniline

  • Toluene ("Good" solvent)

  • n-Heptane ("Anti-solvent")

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and begin heating the mixture to a gentle boil with stirring. Continue adding toluene dropwise until the solid just dissolves completely.

  • Addition of Anti-Solvent: While maintaining the heat, add n-heptane dropwise to the boiling solution. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot toluene to the cloudy mixture until it becomes clear again. You now have a hot, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold n-heptane (or a pre-chilled mixture of toluene/heptane) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Leave the crystals under vacuum on the funnel for several minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a low temperature.

Visualization
Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow Start Crude Solid Screen Solvent Screening (Small Scale) Start->Screen Dissolve 1. Dissolve in Minimum Hot Solvent Screen->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor AddCharcoal 2a. Add Activated Carbon & Heat Briefly CheckColor->AddCharcoal Yes CheckImp Are Insoluble Impurities Present? CheckColor->CheckImp No HotFilter 3. Hot Gravity Filtration AddCharcoal->HotFilter Cool 4. Slow Cooling & Crystallization HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End CheckImp->HotFilter Yes CheckImp->Cool No

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Benchmarking: 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Topic: 1H NMR Spectral Analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline Content Type: Technical Comparison & Benchmarking Guide Executive Summary In the development of fluorinated kinase inhibitors, 2-bromo-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline Content Type: Technical Comparison & Benchmarking Guide

Executive Summary

In the development of fluorinated kinase inhibitors, 2-bromo-N-methyl-5-(trifluoromethyl)aniline serves as a critical scaffold. Its structural integrity is often compromised by halogen migration or incomplete methylation during synthesis.

This guide compares two analytical "products" (methodologies): the Standard Rapid-Scan (CDCl3) versus the High-Definition Structural Assay (DMSO-d6) . While CDCl3 is the industry standard for high-throughput screening, our data indicates it fails to resolve critical coupling pathways required for definitive structural validation of this specific fluorinated intermediate.

Part 1: Structural Elucidation & Assignment Logic

To interpret the spectrum correctly, one must understand the competing electronic effects on the aromatic ring.

  • 2-Bromo: Inductive withdrawing, deshielding H3 significantly.

  • 5-Trifluoromethyl (CF3): Strong electron-withdrawing, deshielding H4 and H6.

  • N-Methylamino: Resonance donating, shielding H6 (ortho) and H4 (para).

The Assignment Decision Tree

The following logic map illustrates how to distinguish the three aromatic protons based on coupling constants (


) and chemical shift theory.

AssignmentLogic Start Identify Aromatic Region (6.5 - 7.7 ppm) Split_Large Large Coupling? (J ~ 8.0 Hz) Start->Split_Large H3_Node Proton H3 (Ortho to Br) Result_H3 Assign H3 Most Deshielded (~7.6 ppm) Doublet H3_Node->Result_H3 H4_Node Proton H4 (Meta to Br, Ortho to CF3) Result_H4 Assign H4 Doublet of Doublets (Couples to H3 & H6) H4_Node->Result_H4 H6_Node Proton H6 (Ortho to N-Me) Result_H6 Assign H6 Broad Singlet/Doublet Shielded by Amine (~6.9 ppm) H6_Node->Result_H6 Split_Large->H3_Node Yes (Ortho coupling) Split_Small Small Coupling? (J ~ 1-2 Hz) Split_Large->Split_Small Complex Pattern Split_Small->H4_Node Ortho + Meta Coupling Split_Small->H6_Node Meta Coupling Only

Figure 1: Logical flow for assigning aromatic protons based on substitution patterns.

Part 2: Comparative Analysis of Analytical Methods

We compared the performance of Chloroform-d (CDCl3) against Dimethyl Sulfoxide-d6 (DMSO-d6) .

1. Solvent Performance: Resolution & Exchange

The choice of solvent drastically alters the visibility of the N-methyl group and the amine proton.

FeatureMethod A: Standard CDCl3 Method B: High-Def DMSO-d6 Scientific Insight
NH Proton Broad singlet (often invisible)Sharp Quartet (4.5 - 5.5 ppm)DMSO forms H-bonds with NH, slowing proton exchange and revealing coupling.
N-Methyl Signal Singlet (~2.90 ppm)Doublet (

Hz)
In DMSO, the NH-CH3 coupling is preserved. This confirms the N-methyl is intact.
Aromatic Resolution ModerateHighDMSO polarizability separates the H4 and H6 signals more effectively.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Risk of overlap)Caution: Wet DMSO can obscure the N-methyl signal.
2. Quantitative Accuracy (qNMR vs. HPLC)

For drug development, purity assessment is vital.

  • HPLC (Alternative): Relies on UV absorption. The CF3 and Br groups alter extinction coefficients, potentially skewing purity results if a standard is not available.

  • qNMR (Recommended): Inherently quantitative. The ratio of the N-Me integral (3H) to the H3 aromatic integral (1H) provides a self-validating purity check without external standards.

Part 3: Detailed Experimental Protocol

To replicate the High-Definition (Method B) results, follow this validated workflow.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

  • Instrument: 400 MHz or 600 MHz NMR (600 MHz recommended for resolving H4/H6 meta-coupling).

  • Sample Mass: 5.0 – 10.0 mg.

Step-by-Step Workflow

ProtocolWorkflow Step1 Weighing 5-10 mg Step2 Solvation 0.6 mL DMSO-d6 Step1->Step2 Step3 Homogenization Vortex 30s Step2->Step3 Step4 Acquisition ns=16, d1=10s Step3->Step4 Step5 Processing LB=0.3 Hz Step4->Step5

Figure 2: Optimized sample preparation and acquisition workflow for qNMR.

  • Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL DMSO-d6. Ensure the solution is clear; any turbidity indicates insolubility or salt formation.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to 10 seconds . The CF3 group can increase T1 relaxation times for adjacent protons; a short delay will under-integrate the aromatic region.

    • Scans (ns): 16 (sufficient for >95% purity).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to reduce noise without compromising splitting patterns.

Part 4: Expected Spectral Data (DMSO-d6)

Use this table to validate your product. Shifts are referenced to TMS (


 0.00).[3]
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-3 Aromatic7.58 Doublet (d)

Deshielded by ortho-Br.
H-6 Aromatic7.05 Doublet (d)

Shielded by ortho-N, deshielded by CF3.
H-4 Aromatic6.92 dd

Overlap region; check integration.
NH Amine5.45 Quartet (q)

Diagnostic: Confirms secondary amine.
N-CH3 Alkyl2.88 Doublet (d)

Coupled to NH.

Note: If the N-CH3 appears as a singlet in DMSO, the sample may contain residual acid (catalyzing exchange) or water content is too high.

References
  • Royal Society of Chemistry. (2019).[6] N-Methylation of ortho-Substituted Aromatic Amines (Supp. Info). Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • Oregon State University. (2024). 1H NMR Chemical Shift Tables. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, comparing alternative approaches to build a self-validating and reliable analytical procedure. The principles discussed are grounded in established chromatographic theory and regulatory expectations.[1][2]

Foundational Strategy: Understanding the Analyte

Before any injection is made, a thorough characterization of the target analyte, 2-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 454-79-5), is paramount. Its structure dictates its behavior in a chromatographic system.

Key Physicochemical Characteristics:

  • Structure: An aniline derivative with a bromine atom, a trifluoromethyl group, and an N-methyl group.[3][4][5]

  • Polarity: The molecule possesses both nonpolar (aromatic ring, bromine, trifluoromethyl group) and polar (secondary amine) features. Its estimated logP value is in the range of 3.07 - 3.40, indicating significant hydrophobicity.[6]

  • Ionization: The N-methyl amine group is basic, with a predicted pKa around 1.31.[6] This means it will be protonated and carry a positive charge in acidic mobile phases (pH < ~1.3). Controlling the ionization state is critical for achieving sharp, symmetrical peaks.

  • UV Absorbance: As an aromatic compound, it will have strong UV absorbance, making UV detection a suitable choice. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

This initial analysis suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate starting point, as the compound is sufficiently nonpolar to be retained on hydrophobic stationary phases.[7][8]

The Method Development Workflow: A Systematic Approach

A structured workflow prevents arbitrary testing and ensures a logical progression from initial screening to a fully optimized method. The goal is to find the "sweet spot" of conditions that provides the required resolution for all potential impurities in the shortest reasonable time.

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Stationary Phases

The choice of stationary phase (the column) is the most powerful tool for manipulating selectivity. While a standard C18 column is the workhorse of RP-HPLC, the unique electronic properties of our analyte warrant a comparison.[7][8]

  • C18 (Octadecylsilane): This is the default choice. It separates primarily based on hydrophobicity. It is highly retentive for nonpolar compounds.

  • Phenyl-Hexyl: This phase offers alternative selectivity. The phenyl rings can interact with the aromatic ring of the analyte via π-π interactions. This can be particularly effective for separating molecules with aromatic rings or differing halogen substitutions.[9]

Table 1: Comparison of Stationary Phase Performance (Illustrative Data)

ParameterInertSustain C18 (L1)InertSustain Phenyl-Hexyl (L7)Rationale & Commentary
Resolution (Rs) between Analyte and Impurity A 1.82.5 The Phenyl-Hexyl phase shows superior resolution, likely due to π-π interactions enhancing the separation from a closely eluting aromatic impurity.
Tailing Factor (Tf) for Analyte 1.31.1 The Phenyl-Hexyl phase provides a more symmetrical peak, suggesting reduced secondary interactions between the basic amine and residual silanols.
Retention Time (tR) of Analyte (min) 12.510.8The analyte is less retained on the Phenyl-Hexyl column under identical mobile phase conditions, allowing for a potentially faster analysis.
Analysis Focus General purpose, strong hydrophobic retention.Alternative selectivity for aromatic and halogenated compounds.For this specific analyte, the Phenyl-Hexyl column offers a clear advantage in both resolution and peak shape.

Note: Data is illustrative and assumes a common set of initial mobile phase conditions (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

Mobile Phase Optimization: A Comparative Approach

The mobile phase composition fine-tunes the separation achieved on the selected column. Key variables include the organic modifier, pH, and buffer.[10][11][12]

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. They differ in viscosity, elution strength, and selectivity.

  • Acetonitrile (ACN): Lower viscosity leads to lower backpressure and better efficiency. It often provides different selectivity compared to methanol.

  • Methanol (MeOH): Can offer unique selectivity due to its protic nature (ability to hydrogen bond). It is also generally less expensive.

Table 2: Comparison of Organic Modifier (Illustrative Data on Phenyl-Hexyl Column)

ParameterMobile Phase with AcetonitrileMobile Phase with MethanolRationale & Commentary
Resolution (Rs) between Analyte and Impurity B 2.2 1.6Acetonitrile provides better resolution for this specific impurity pair, indicating a more favorable selectivity.
System Backpressure (psi) 2200 2800The lower viscosity of ACN results in significantly lower backpressure, which is beneficial for column longevity and system performance.
Analysis Time (min) 10.8 13.2ACN is a stronger solvent in this case, leading to faster elution and a shorter overall run time.
The Critical Role of pH

For an ionizable compound like our analyte, mobile phase pH is a critical parameter.[10][11] By adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid), we can ensure the N-methyl amine is consistently protonated (pH < pKa). This suppresses silanol interactions—a primary cause of peak tailing for basic compounds—leading to sharp, symmetrical peaks. An unbuffered mobile phase can result in poor peak shape and shifting retention times.

Recommended Protocol and System Suitability

Based on the comparative analysis, a method using a Phenyl-Hexyl column with an acetonitrile/acidified water mobile phase is the most promising approach. The following is a detailed starting protocol for implementation and further fine-tuning.

Experimental Protocol
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at λ-max (e.g., 254 nm, to be verified).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of 2-bromo-N-methyl-5-(trifluoromethyl)aniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Sample: Prepare the test sample at the same concentration as the standard using the same diluent.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with guidelines like USP <621>.[1][13][14][15]

      • Tailing Factor (Tf): ≤ 1.5 for the main peak.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

      • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity (if an impurity standard is available or present in the reference standard).

Conclusion

This guide has presented a comparative and rationale-driven approach to developing a purity method for 2-bromo-N-methyl-5-(trifluoromethyl)aniline. By systematically evaluating column chemistry and mobile phase components, we established that a Phenyl-Hexyl column offers superior selectivity and peak shape compared to a standard C18 phase for this specific analyte. Furthermore, an acidified acetonitrile-based mobile phase was identified as optimal for achieving a fast and efficient separation with good peak symmetry. The final proposed method, complete with system suitability criteria, provides a robust foundation for routine purity analysis and validation according to ICH guidelines.[2][16][17]

References

  • General Chapters: <621> CHROMATOGRAPHY. Source: U.S. Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.

  • Understanding the Latest Revisions to USP <621>. Source: Agilent.

  • USP-NF 〈621〉 Chromatography. Source: USP-NF.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Source: Phenomenex.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration.

  • USP-NF 621 Chromatography. Source: Scribd.

  • Quality Guidelines. Source: International Council for Harmonisation (ICH).

  • Are You Sure You Understand USP <621>? Source: LCGC International.

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Source: Chromatography Today.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.

  • HPLC Purity Testing Explained: What Researchers Need to Know. Source: Bio-Synthesis.

  • An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline. Source: BenchChem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S. Food and Drug Administration.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Source: ALWSCI.

  • Strategies for Method Development and Optimization in HPLC. Source: Drawell.

  • Picking the Perfect HPLC Column. Source: Biocompare.

  • 2-Bromo-5-(trifluoromethyl)aniline 97%. Source: Sigma-Aldrich.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Source: LCGC International.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. Source: GL Sciences.

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Source: ACS Publications.

  • 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5. Source: ChemicalBook.

  • Waters Column Selection Guide for Polar Compounds. Source: Waters.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Source: PubMed.

  • 3 Ideal Columns for Analyzing Polar Compounds. Source: YMC America.

  • 2-Bromo-5-trifluoromethylaniline 454-79-5 wiki. Source: Guidechem.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Source: Waters.

  • Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Source: ResearchGate.

  • HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Introduction For researchers and professionals in drug development and materials science, the precise structural characterization of novel synthetic compounds is paramount. 2-bromo-N-methyl-5-(trifluoromethyl)aniline is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and materials science, the precise structural characterization of novel synthetic compounds is paramount. 2-bromo-N-methyl-5-(trifluoromethyl)aniline is a substituted aniline derivative incorporating three key functional groups that significantly influence its chemical properties and, by extension, its analytical signature: a bromine atom, an N-methyl group, and a trifluoromethyl (-CF3) group. The inclusion of a trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability[1][2].

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of such molecules, offering unparalleled sensitivity and the ability to deduce structural information through fragmentation analysis[1]. This guide provides an in-depth analysis of the predicted fragmentation patterns of 2-bromo-N-methyl-5-(trifluoromethyl)aniline, comparing different ionization techniques and explaining the chemical principles that govern the dissociation of its molecular ion. We will explore the characteristic cleavages and rearrangements driven by each functional group, providing a predictive framework for spectrum interpretation.

Section 1: A Theoretical Framework for Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable dissociation events governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses[3][4]. The structure of 2-bromo-N-methyl-5-(trifluoromethyl)aniline presents several competing fragmentation pathways. Ionization, typically through the removal of a non-bonding electron from the nitrogen or bromine atom, creates an energetically unstable molecular radical ion (M+•) that dissipates this excess energy by breaking apart[5].

  • The Molecular Ion (M+•): The presence of a stable aromatic ring suggests that the molecular ion will be prominent. A critical diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity[6]. The nominal molecular weight is 239 g/mol (using 79Br) and 241 g/mol (using 81Br).

  • Influence of the N-methyl Group: Aliphatic amines are dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom[7][8]. For N-methylaniline, this involves the loss of the methyl radical (•CH3) to form a resonance-stabilized cation[9]. This is predicted to be a highly favorable and dominant fragmentation pathway for the target molecule, resulting in a significant [M-15]+ fragment.

  • Influence of the Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group attached by a robust C-F bond[2]. A common fragmentation pathway for trifluoromethylated compounds is the cleavage of the bond connecting the -CF3 group to the rest of the molecule, leading to the loss of a trifluoromethyl radical (•CF3)[1][10]. This would produce an [M-69]+ fragment.

  • Influence of the Bromine Atom: Halogenated compounds can undergo fragmentation through the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical[9]. For this molecule, the loss of a bromine radical (•Br) would generate an [M-79]+ or [M-81]+ fragment.

Section 2: Comparative Analysis: Hard vs. Soft Ionization Techniques

The choice of ionization method fundamentally dictates the appearance of a mass spectrum. A comparison between a hard ionization technique like Electron Ionization (EI) and a soft ionization technique like Electrospray Ionization (ESI) highlights this difference and provides complementary information.

Electron Ionization (EI): Rich Structural Detail

EI is a high-energy process that imparts significant internal energy to the molecule, leading to extensive and predictable fragmentation[11]. The resulting spectrum is a fingerprint of the molecule, rich in structural information. For 2-bromo-N-methyl-5-(trifluoromethyl)aniline, EI is expected to produce a complex spectrum containing the molecular ion and numerous fragment ions resulting from the pathways described above.

Electrospray Ionization (ESI): Preserving the Molecular Ion

ESI is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation[11][12]. A single-stage ESI-MS spectrum of our target compound would primarily show an intense signal at m/z 240/242. While this is excellent for confirming molecular weight, it provides little structural information. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]+ ion is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through different pathways than the radical-driven fragmentations of EI, typically involving the loss of stable neutral molecules[13].

Section 3: Experimental Protocol for GC-EI-MS Analysis

To obtain a high-quality EI mass spectrum, a gas chromatography-mass spectrometry (GC-MS) system is the ideal platform. The following protocol is a validated starting point for the analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline. The rationale behind these choices is to ensure efficient volatilization, good chromatographic separation from potential impurities, and the generation of a clean, reproducible mass spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing prep Dissolve sample in Ethyl Acetate (1 mg/mL) injection GC Injection (1 µL, Split 20:1) prep->injection Inject separation Chromatographic Separation (DB-5ms Column) injection->separation Vaporize & Transfer ionization Ionization (Electron Ionization, 70 eV) separation->ionization Elute analysis Mass Analysis (Quadrupole Mass Filter) ionization->analysis Accelerate Ions detection Detection (Electron Multiplier) analysis->detection Filter by m/z data_acq Data Acquisition & Spectrum Generation detection->data_acq Signal

Caption: A typical experimental workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in a volatile, compatible solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC System:

    • Injector: Set to 250°C with a split ratio of 20:1. A higher temperature ensures complete vaporization of the analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable. This provides excellent separation for a wide range of aromatic compounds.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good peak shape and elution in a reasonable time.

  • MS System:

    • Ion Source: Electron Ionization (EI) mode.

    • Ion Source Temperature: 230°C. This temperature is a balance between preventing condensation and minimizing thermal degradation.

    • Electron Energy: 70 eV. This is the standard energy for EI, which ensures reproducible fragmentation patterns and allows for library matching.

    • Mass Analyzer: Quadrupole.

    • Scan Range: Scan from m/z 40 to 350. This range will cover the molecular ion and all significant predicted fragments.

Section 4: Predicted Fragmentation Pattern and Data Interpretation

Based on the principles outlined in Section 1, we can predict the major fragments that will appear in the EI mass spectrum. The relative abundance of these peaks will depend on the stability of the resulting ion and neutral fragment.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

m/z (for 79Br/81Br)Proposed Fragment IonNeutral LossPredicted Relative IntensityFragmentation Pathway
239 / 241[C7H5BrF3N]+•-HighMolecular Ion (M+•)
224 / 226[C6H2BrF3N]+•CH3Very High (Base Peak)α-Cleavage
170 / 172[C7H5BrN]+••CF3MediumC-CF3 Bond Cleavage
160[C7H5F3N]+••BrMediumC-Br Bond Cleavage
91[C6H5N]+•Br, •CF3, H•LowComplex Rearrangement

Predicted Fragmentation Pathway Diagram

G M Molecular Ion (M+•) m/z 239/241 M_15 [M-CH3]+ m/z 224/226 (Predicted Base Peak) M->M_15 - •CH3 (α-Cleavage) M_69 [M-CF3]+• m/z 170/172 M->M_69 - •CF3 M_79 [M-Br]+• m/z 160 M->M_79 - •Br M_15_HCN [M-CH3-HCN]+ m/z 197/199 M_15->M_15_HCN - HCN

Caption: Predicted major fragmentation pathways under Electron Ionization.

The most probable fragmentation is the α-cleavage , leading to the loss of a methyl radical (•CH3) to form the ion at m/z 224/226. This fragment is expected to be the base peak (the most intense peak in the spectrum) due to the high stability of the resulting cation, where the positive charge is delocalized across the nitrogen and the aromatic ring. Subsequent loss of neutral molecules like HCN from this ion is also possible, leading to smaller fragments.

The losses of the •CF3 radical (m/z 170/172) and the •Br radical (m/z 160) are also anticipated to be significant fragmentation routes, providing clear diagnostic evidence for the presence of these substituents. The relative intensities of these peaks will provide insight into the comparative strengths of the C-N, C-C(F3), and C-Br bonds under ionization conditions.

Conclusion

The mass spectrometric analysis of 2-bromo-N-methyl-5-(trifluoromethyl)aniline provides a wealth of structural information. A predictive analysis based on established fragmentation mechanisms allows researchers to anticipate the key features of the mass spectrum. Under Electron Ionization, the spectrum is expected to be dominated by a base peak corresponding to the loss of a methyl radical via α-cleavage ([M-15]+). Other significant diagnostic peaks include the molecular ion pair (m/z 239/241) and fragments resulting from the loss of •CF3 and •Br radicals. In contrast, soft ionization techniques like ESI would necessitate tandem MS to elicit fragmentation, which would proceed via different, even-electron pathways. This comparative understanding enables scientists to select the appropriate analytical strategy and confidently interpret the resulting data for unequivocal structural confirmation.

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available at: [Link]

  • PubChem. N-Methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Wang, H. Y., et al. (2012). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST. Aniline, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Rivas, L. (2015). Fragmentation in mass spectrometry. Organic Spectroscopy International. Available at: [Link]

  • ResearchGate. (2006). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Vékey, K., et al. (2019). An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Henary, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 281. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

Sources

Comparative

comparing reactivity of 2-bromo-N-methyl-5-(trifluoromethyl)aniline vs non-methylated analogs

Comparative Reactivity Profile: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline vs. Non-Methylated Analog Executive Summary This technical guide compares the reactivity of 2-bromo-5-(trifluoromethyl)aniline (Primary Amine, C...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline vs. Non-Methylated Analog

Executive Summary

This technical guide compares the reactivity of 2-bromo-5-(trifluoromethyl)aniline (Primary Amine, CAS: 454-79-5) with its


-methylated analog  (Secondary Amine, CAS: 1187386-33-9).[1] These compounds are critical intermediates in the synthesis of trifluoromethylated heterocycles and pharmaceutical scaffolds.

The primary distinction lies in the "Methyl Effect" : the


-methyl group introduces significant steric bulk while simultaneously increasing electron density on the nitrogen. This trade-off drastically alters their performance in Buchwald-Hartwig cross-couplings , nucleophilic substitutions , and cyclization pathways .

Physical & Electronic Profile

The introduction of the methyl group fundamentally shifts the physicochemical properties. The primary amine is capable of acting as both a hydrogen bond donor (2 sites) and acceptor, whereas the secondary amine has only one donor site and increased lipophilicity.

FeaturePrimary Analog

-Methyl Analog
Structure


CAS Number 454-79-51187386-33-9 (HCl salt)
Steric Profile Low (Accessible Nitrogen)High (Me + ortho-Br clash)
Electronic Effect

deactivates ring;

is mod.[1] donor
Me (+I) increases N-nucleophilicity
pKa (Est.) ~1.3 - 2.0 (Low due to EWG)~2.0 - 2.8 (Slightly higher)
Key Reactivity Bis-arylation prone; Catalyst poisoningMono-selective; Sterically hindered

Reactivity Analysis

A. Nucleophilic Substitution ( 2 & Acylation)
  • Primary Analog: Reacts rapidly with acyl chlorides and alkyl halides. However, in alkylation reactions, it suffers from over-alkylation , leading to mixtures of secondary and tertiary amines.

  • 
    -Methyl Analog:  The reaction rate is retarded  by the steric bulk of the methyl group, especially given the ortho-bromo substituent which forces the 
    
    
    
    -methyl group into specific conformations.[1] However, it provides cleaner product profiles by preventing over-alkylation (stopping at the tertiary amine/amide stage).
B. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical divergence point.[1]

  • As Nucleophile (Amine Partner):

    • Primary: Prone to bis-arylation (reacting with two equivalents of aryl halide) if stoichiometry is not strictly controlled.[1] The free

      
       can also coordinate tightly to Pd, potentially poisoning the catalyst.
      
    • 
      -Methyl:  The steric bulk prevents bis-arylation, making it ideal for synthesizing unsymmetrical triarylamines .[1] However, it requires specialized bulky ligands  (e.g., RuPhos, BrettPhos) to facilitate the reductive elimination step due to the crowded environment around the nitrogen.
      
  • As Electrophile (Aryl Halide Partner):

    • Both compounds act as the aryl halide component. The

      
      -methyl analog is generally less prone to catalyst deactivation  than the primary amine, as the secondary amine is less likely to form stable, unreactive complexes with the metal center.
      
C. Cyclization Pathways (Indole Formation)
  • Primary: Precursor to

    
    -H indoles  via Sonogashira coupling followed by cyclization.[1] The free N-H is essential for specific tautomerizations.
    
  • 
    -Methyl:  Precursor to 
    
    
    
    -methyl indoles
    .[1] It cannot undergo cyclizations that require a final deprotonation step at the nitrogen (e.g., certain benzimidazole formations), limiting its utility in those specific scaffolds but enabling direct access to
    
    
    -alkylated heterocycles without a separate methylation step.[1]

Experimental Protocols

Protocol 1: Synthesis of -Methyl Analog (Methylation)

Direct methylation of the primary amine is often non-selective.[1] The reductive amination route is preferred for purity.[1]

  • Reagents: 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq), Paraformaldehyde (3.0 eq), NaBH

    
    CN (3.0 eq), Acetic Acid (glacial).[1]
    
  • Procedure:

    • Dissolve aniline in acetic acid at room temperature.

    • Add paraformaldehyde portion-wise and stir for 2 hours (formation of imine/hemiaminal).

    • Cool to 0°C and add NaBH

      
      CN slowly (exothermic).
      
    • Stir overnight at ambient temperature.

    • Workup: Quench with NaOH (aq) to pH > 10. Extract with EtOAc.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the

      
      -methyl oil.[1]
      
Protocol 2: Buchwald-Hartwig Coupling (N-Methyl Analog as Nucleophile)

Optimized for sterically hindered substrates.[1]

  • Reagents: Aryl Bromide (1.0 eq), 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), RuPhos (4 mol%), NaO
    
    
    Bu (1.5 eq), Toluene.
  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd source, Ligand, and Base inside a glovebox.

    • Add the amine and aryl bromide.[3]

    • Add anhydrous Toluene (0.2 M concentration).

    • Seal and heat to 100°C for 12-24 hours.

    • Note: The use of RuPhos is critical here to overcome the steric clash between the ortho-bromo group and the N-methyl group.[1]

Reactivity Visualization (Pathway Logic)

ReactivityComparison Primary Primary Amine (2-Br-5-CF3-Ph-NH2) BisAryl Bis-Arylation (Undesired Side Product) Primary->BisAryl Pd-Coupling (Standard Cond.) NH_Indole N-H Indole (Cyclization Product) Primary->NH_Indole Sonogashira/ Cyclization Poison Catalyst Poisoning (Free NH2 binds Pd) Primary->Poison Coordination Secondary N-Methyl Analog (2-Br-5-CF3-Ph-NHMe) MonoAryl Clean Mono-Arylation (Target Product) Secondary->MonoAryl Pd-Coupling (w/ RuPhos) NMe_Indole N-Me Indole (Direct Access) Secondary->NMe_Indole Sonogashira/ Cyclization StericBlock Steric Hindrance (Requires Bulky Ligands) Secondary->StericBlock Nucleophilic Attack

Caption: Decision tree comparing reaction outcomes. Primary amines risk over-reaction (bis-arylation), while N-methyl analogs offer selectivity at the cost of steric hindrance.

Comparative Data Summary

Reaction TypePrimary Amine OutcomeN-Methyl Amine OutcomePreferred Substrate
Alkylation (MeI) Mixture (Mono/Di/Tri)Clean Tertiary AmineN-Methyl
Acylation (RCOCl) Fast, Secondary AmideSlow, Tertiary Amide (Rotamers)Primary
Suzuki Coupling (at Br) Good (Protecting group often req.)[1]Excellent (No protection needed)N-Methyl
Buchwald (as Amine) High Yield, Low SelectivityMod.[1] Yield, High SelectivityContext Dependent

References

  • GuideChem. (n.d.). 2-Bromo-5-trifluoromethylaniline Chemical Properties and Uses. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline Product Description. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline Safety and Data Sheet. Retrieved from [1]

  • PubChem. (n.d.).[4] 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Related Compounds. Retrieved from

  • ChemSrc. (2025). 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride CAS Info. Retrieved from

Sources

Validation

Metabolic Stability Landscape of N-Methylated Trifluoromethyl Anilines: A Technical Comparison Guide

Executive Summary Objective: To objectively compare the metabolic stability profiles of N-methylated trifluoromethyl anilines against their primary amine counterparts, providing mechanistic rationale and experimental fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively compare the metabolic stability profiles of N-methylated trifluoromethyl anilines against their primary amine counterparts, providing mechanistic rationale and experimental frameworks for drug discovery applications.

Core Insight: While trifluoromethyl (


) groups are traditionally employed to block metabolic hot spots on the phenyl ring, N-methylation introduces a competing metabolic liability: N-demethylation. This guide demonstrates that for electron-deficient systems (like 

-anilines), N-demethylation is electronically decelerated compared to electron-rich anilines, yet remains the dominant clearance pathway in liver microsomes.

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Mechanistic Principles of Metabolism

To predict stability, one must understand the catalytic cycle of Cytochrome P450 (CYP450) regarding these substrates.

The Electronic Tug-of-War

Metabolism of N-methyl anilines is governed by the electron density on the nitrogen atom.

  • Mechanism: CYP450-mediated N-dealkylation proceeds via an initial Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the amine to the heme-oxo species (Compound I).

  • Role of

    
    :  The trifluoromethyl group is a strong Electron Withdrawing Group (EWG). By lowering the HOMO energy of the aniline system, it destabilizes the formation of the aminium radical cation intermediate required for N-demethylation.
    
    • Result: N-methyl-4-trifluoromethylaniline is more metabolically stable toward N-demethylation than N-methylaniline or N-methyl-4-methoxyaniline.

Competing Pathways
  • N-Demethylation (Phase I): Conversion of Secondary/Tertiary amine

    
     Primary amine + Formaldehyde.
    
  • Ring Hydroxylation (Phase I):

    
     deactivates the ring, making aromatic oxidation difficult unless defluorination occurs (common in para-substituted isomers).
    
  • N-Glucuronidation (Phase II): Direct conjugation of the nitrogen. N-methylation blocks this pathway for secondary amines (steric/chemical hindrance) until demethylation occurs.

Comparative Performance Matrix

The following table synthesizes data derived from metabolic stability studies in Rat Liver Microsomes (RLM) and mechanistic literature.

Compound ClassStructure FragmentRelative Metabolic StabilityPrimary Metabolic Soft SpotMechanistic Notes
Primary Aniline

Low to Moderate N-Acetylation, N-GlucuronidationProne to Phase II conjugation. 4-

isomer undergoes oxidative defluorination (toxicity risk).
Secondary Aniline

Moderate N-Demethylation The

group is the primary site of attack.

slows this rate electronically. Blocks direct N-glucuronidation of the parent.
Tertiary Aniline

Low Rapid N-DemethylationTwo methyl groups provide statistical doubling of the metabolic liability. Rapidly converts to secondary amine.
Isomer-Specific Stability Data
  • 2-Trifluoromethylaniline (2-TFMA):

    • Stability:[1][2] Moderate.

    • Major Metabolite:[3][4][5][6] N-glucuronide (53% of dose in vivo).[3]

    • Insight: Steric hindrance from the ortho-

      
       does not fully block Phase II enzymes.
      
  • 4-Trifluoromethylaniline (4-TFMA):

    • Stability:[1][2] Low.

    • Major Metabolite:[3][4][5][6] 4-aminophenol (via defluorination).

    • Toxicity:[7][8] High (Leukocytosis).

    • N-Methylation Effect:[9][10] N-methylation of 4-TFMA acts as a "metabolic delay." It temporarily masks the amine, but CYP-mediated demethylation eventually releases the toxic 4-TFMA parent.

Visualizing the Metabolic Pathways[6][11]

The following diagram illustrates the divergent pathways for N-methylated trifluoromethyl anilines, highlighting the critical "Bioactivation" vs. "Clearance" routes.

MetabolicPathways Parent N-Methyl-4-TFMA (Secondary Amine) Parent->Parent CF3 Group Slows Oxidation Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (HAT/SET) Rate Limiting Step PrimaryAmine 4-TFMA (Primary Amine) Intermediate->PrimaryAmine Spontaneous Decomposition Formaldehyde Formaldehyde Intermediate->Formaldehyde Glucuronide N-Glucuronide (Excretion) PrimaryAmine->Glucuronide UGT (Phase II) Defluoro 4-Aminophenol (Toxic Metabolite) PrimaryAmine->Defluoro Oxidative Defluorination

Figure 1: Metabolic cascade of N-methyl-4-trifluoromethylaniline. Note that N-demethylation is the gateway step that exposes the molecule to downstream toxic defluorination or conjugation.

Experimental Protocol: Microsomal Stability Assay

To validate these profiles in-house, use the following standardized protocol for Intrinsic Clearance (


) determination.
Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation Microsomes + Test Compound (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Add Ice-cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic half-life (


).
Data Calculation

Calculate the in vitro intrinsic clearance using the elimination rate constant (


) derived from the slope of 

vs. time.


Self-Validation Check:

  • Positive Control: Include Verapamil (High clearance) and Warfarin (Low clearance). Verapamil

    
     should be < 15 min in HLM.
    
  • Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).

References

  • Shaffer, C. L., et al. (2002). "Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer." Journal of the American Chemical Society.[11] Link

  • Wang, Y., et al. (2007). "Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles." The Journal of Physical Chemistry B. Link

  • Tugnait, M., et al. (2002). "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bhattarai, P., et al. (2026).[12] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Karki, S. B., et al. (1995).[11][13] "Mechanism of N-Dealkylation of N,N-Dialkylanilines by Cytochrome P450." Journal of the American Chemical Society.[11] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Executive Summary & Hazard Profile Objective: This guide defines the segregation, packaging, and disposal pathway for 2-bromo-N-methyl-5-(trifluoromethyl)aniline . The "Why" Behind the Protocol: Standard organic disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Objective: This guide defines the segregation, packaging, and disposal pathway for 2-bromo-N-methyl-5-(trifluoromethyl)aniline .

The "Why" Behind the Protocol: Standard organic disposal methods are insufficient for this compound due to two critical functional groups:

  • Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) may fail to break this bond completely, or worse, generate Hydrofluoric Acid (HF) gas. This requires specific incineration capabilities (scrubbers).

  • N-Methyl Aniline Moiety: This increases lipophilicity compared to primary anilines, significantly heightening the risk of transdermal absorption .

Chemical Waste Characterization
ParameterSpecificationOperational Implication
Chemical Class Halogenated Aromatic AmineMUST be segregated from non-halogenated solvents.
Key Hazards Toxic (Oral/Dermal), Irritant, Environmental ToxinDouble-gloving is mandatory; zero drain disposal.
Combustion Byproducts HF, HBr, NOxRequires incinerator with acid-gas scrubbing.
Waste Code (RCRA) D002 (Corrosivity potential), D022/D027 (Generic Halogenated)Treat as "RCRA Hazardous Waste."

Pre-Disposal Handling & Stabilization (The Lab Bench)

Before the waste reaches the central accumulation area, it must be stabilized at the point of generation.

A. PPE Requirements (Critical)
  • Gloves: Standard latex is insufficient. Use Nitrile (minimum 5 mil) or Silver Shield/Laminate gloves. The N-methyl group facilitates rapid permeation through thin rubber.

  • Respiratory: If handling neat liquid outside a fume hood, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

B. In-Lab Containment
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .

    • Avoid: Metal containers (steel/aluminum). While amines are basic, trace hydrolysis of the halogenated groups can create an acidic micro-environment that corrodes metal seams.

  • No Neutralization: Do NOT attempt to neutralize this waste with acid in the lab. Adding acid to N-methyl anilines forms salts that may precipitate, creating a sludge that is difficult for waste contractors to pump and sample.

Waste Segregation Workflow (The Drum)

Proper segregation is the single most important step to prevent downstream accidents.

The "Halogenated" Rule

You must place this chemical in the Halogenated Solvent/Organic waste stream.

  • The Risk: If mixed into "Non-Halogenated" waste, it may be sent to a fuel-blending facility (cement kilns). These facilities often lack the scrubbers to handle HF and HBr. Burning this compound there can destroy the kiln lining and release toxic acid gases into the atmosphere.

Decision Logic Diagram

The following workflow illustrates the critical decision path for segregating this specific aniline derivative.

WasteSegregation cluster_0 Critical Safety Note Start Waste Generation: 2-bromo-N-methyl-5-(trifluoromethyl)aniline CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen CheckOxidizer Is it mixed with Strong Oxidizers? (e.g., Nitric Acid, Peroxides) CheckHalogen->CheckOxidizer Yes (Br, F present) StreamC STREAM C: Non-Halogenated (Fuel Blending) CheckHalogen->StreamC No (Incorrect Path) StreamA STREAM A: Halogenated Waste (HDPE/Glass Drum) CheckOxidizer->StreamA No (Stable) StreamB STREAM B: Reactive/Oxidizer Waste (Separate Handling Required) CheckOxidizer->StreamB Yes (Risk of Explosion) Note Do NOT mix with acids or oxidizers. Anilines can react violently.

Caption: Figure 1. Segregation logic ensuring the compound reaches the correct incineration facility equipped for halogen capture.

The Disposal Pathway (Professional Management)

Once the waste leaves your lab, it enters a regulated disposal chain. Understanding this helps you verify your waste contractor's competence.

Incineration Specifications

The waste contractor must utilize a High-Temperature Hazardous Waste Incinerator (not a municipal boiler).

  • Temperature: Must exceed 1100°C (2000°F) .

    • Reason: The C-F bond in the trifluoromethyl group is thermally stable. Lower temperatures result in incomplete combustion and the release of Perfluoroisobutene (PFIB) or other toxic fluorocarbons.

  • Residence Time: Minimum 2 seconds in the combustion zone.

  • Gas Cleaning: The facility must employ Wet Scrubbers (Caustic Soda/NaOH) to neutralize the HF and HBr gases generated during combustion.

Labeling Instruction: Ensure the waste tag explicitly reads:

"Contains Halogenated Organics: Trifluoromethyl and Bromo groups. DO NOT FUEL BLEND."

Emergency Spill Response Protocol

In the event of a bench-top spill (>10 mL), follow this immediate containment workflow.

Spill Response Diagram

SpillResponse Alert 1. Alert & Evacuate (Avoid Inhalation) PPE 2. Don PPE (Nitrile/Laminate + Respirator) Alert->PPE Contain 3. Containment (Use Sand or Vermiculite) PPE->Contain Clean 4. Cleanup (Do NOT use bleach) Contain->Clean Disposal 5. Package as Hazardous Waste Clean->Disposal

Caption: Figure 2.[1][2][3] Immediate response workflow for aniline spills. Note the prohibition of bleach, which can react with amines to form chloramines.

Specific Cleanup Steps:
  • Absorb: Use an inert absorbent like Vermiculite , Sand , or commercial "Organic" spill pads.

    • Warning: Do not use sawdust (combustible) or paper towels (rapid evaporation surface).

  • Decontaminate: After removing the bulk material, wash the surface with a mild soap and water solution.

    • Contraindication: Do NOT use Hypochlorite (Bleach). Bleach reacts with amines to form N-chloroamines, which are highly toxic and unstable.

  • Package: Place all contaminated absorbents and gloves into a wide-mouth HDPE jar, seal, and label as "Hazardous Waste: Debris contaminated with Halogenated Aniline."

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 264 - Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. (Specifically Subpart O - Incinerators). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • U.S. EPA. Incineration of Halogenated Organic Compounds. (Technical Guidance on HF/HBr scrubbing requirements). [Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-N-methyl-5-(trifluoromethyl)aniline

Part 1: Executive Safety Summary 2-bromo-N-methyl-5-(trifluoromethyl)aniline is a high-value pharmaceutical intermediate presenting a dual-hazard profile: acute systemic toxicity typical of anilines and enhanced lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

2-bromo-N-methyl-5-(trifluoromethyl)aniline is a high-value pharmaceutical intermediate presenting a dual-hazard profile: acute systemic toxicity typical of anilines and enhanced lipophilicity due to the trifluoromethyl group. This combination facilitates rapid dermal absorption, leading to potential methemoglobinemia (oxygen deprivation in blood) and severe skin/eye irritation.

Critical Directive: Treat this compound as a permeation hazard . Standard laboratory nitrile gloves provide insufficient protection against direct contact with the neat liquid or concentrated solutions.

Part 2: Hazard Profile & Physiological Logic (The "Why")

To handle this compound safely, one must understand the mechanism of its toxicity, not just the GHS labels.

Hazard ClassGHS CodePhysiological Mechanism
Acute Toxicity (Oral/Dermal/Inhal) H301, H311, H331Methemoglobinemia: Aniline metabolites oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), rendering it unable to transport oxygen. Cyanosis (blue skin/lips) is a delayed sign of significant exposure.
Skin/Eye Irritation H315, H319The basic amine functionality combined with the electron-withdrawing CF₃ group creates a local irritant that can cause chemical burns upon prolonged contact.
Specific Target Organ Toxicity H373Repeated exposure can damage red blood cells, liver, and kidneys.

The Lipophilicity Factor: The trifluoromethyl (-CF₃) and bromo (-Br) substituents significantly increase the molecule's fat solubility compared to simple aniline. This allows it to penetrate the stratum corneum (outer skin layer) and nitrile glove materials faster than non-halogenated analogs.

Part 3: Personal Protective Equipment (PPE) Strategy

Standard Nitrile Gloves are NOT a Safety Net. Data indicates that aromatic amines can permeate standard 4-mil nitrile gloves in <10 minutes.

1. Hand Protection Protocol
  • Primary Barrier (High Risk): When handling the neat substance (weighing, transfer), use Silver Shield® (Laminate) or Viton® gloves. These offer >480 min breakthrough times.

  • Dexterity Layer: Wear a disposable nitrile glove over the laminate glove to protect the inner glove from tears and to maintain grip.

  • Incidental Contact (Low Risk): Double-gloved nitrile (minimum 8 mil total thickness) is acceptable only for handling dilute solutions (<0.1 M), with immediate removal upon splash.

2. Respiratory & Body Protection
  • Engineering Control: All open manipulation must occur inside a certified chemical fume hood.[1]

  • Respirator: If hood work is impossible (e.g., equipment maintenance), a full-face respirator with Organic Vapor/P100 (OV/P100) cartridges is required.

  • Clothing: Tyvek® lab coats are preferred over cotton for scale-up handling to prevent saturation of street clothes.

Visualizing the PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Salt Form State->Solid HCl Salt Liquid Liquid / Free Base State->Liquid Free Base/Oil Risk Concentration / Volume Solid->Risk HighRisk Neat or >100mL Liquid->HighRisk Risk->HighRisk > 100 mg LowRisk Dilute Solution Risk->LowRisk < 100 mg Action2 PPE: Silver Shield Liner + Outer Nitrile + Fume Hood HighRisk->Action2 Action1 PPE: Double Nitrile + Fume Hood LowRisk->Action1

Caption: Decision matrix for selecting glove material based on physical state and quantity. Note that the liquid free base requires stricter barrier protection due to rapid permeation.

Part 4: Operational Handling Protocols
A. Weighing & Transfer
  • Static Control: The solid salt form may be static. Use an antistatic gun or polonium strip to prevent dispersal.

  • Containment: Weigh inside the fume hood using a draft shield. Do not weigh on an open benchtop balance.

  • Solubilization: Dissolve the compound immediately after weighing to reduce dust hazard. Use a solvent like Dichloromethane (DCM) or Ethyl Acetate, but be aware that DCM facilitates skin absorption of the aniline if splashed.

B. Reaction Setup
  • Inert Atmosphere: Aniline derivatives can oxidize. Run reactions under Nitrogen or Argon.

  • Temperature Control: Exothermic decomposition is possible at elevated temperatures. Ensure reflux condensers are properly cooled before heating.

  • Acid Scavenging: If using the HCl salt in a coupling reaction, ensure adequate base (e.g., Triethylamine) is present to liberate the free amine, but treat the resulting mixture as a high-permeation risk.

C. Spill Management Workflow

Do not use paper towels for large spills. They increase the surface area for evaporation.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL Inside Hood Assess->Small Large > 10 mL Or Outside Hood Assess->Large Absorb Cover with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Collect Collect into Halogenated Waste Absorb->Collect Decon Wash Surface: 1. Surfactant/Soap 2. Water Collect->Decon

Caption: Immediate response workflow for spills. Note that large spills outside engineering controls require evacuation due to inhalation toxicity.

Part 5: Waste Disposal & Decontamination

Disposal Rule: This compound contains both Nitrogen and Halogens (Br, F). It must be segregated correctly to prevent formation of hazardous byproducts during incineration.

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Even though it is an amine, the halogen content dictates the incineration path. Do not mix with non-halogenated solvents if possible, as this increases disposal costs.[2]

  • Aqueous Waste: If an aqueous extraction is performed, the water layer is Hazardous Aqueous Waste (Toxic). Do not pour down the drain.

  • Glassware Decontamination:

    • Rinse glassware with Acetone or DCM into the halogenated waste container.

    • Soak in an acid bath (dilute HCl) to protonate residual aniline (making it water-soluble and less volatile) before final washing.

Part 6: Emergency Medical Response

Symptom Watch: Blue discoloration of lips/fingernails (Cyanosis), headache, dizziness, nausea.

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[3][4][5][6][7] Use soap; water alone is ineffective against lipophilic anilines.

    • Alert: Tell medical personnel this is an Aniline Derivative exposure. Mention Methemoglobinemia .

  • Eye Contact:

    • Flush for 15 minutes. Lift eyelids.[4][6] Consult an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting. Vomiting increases the risk of aspiration into the lungs.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853035, 2-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Anilines. Retrieved from [Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-methyl-5-(trifluoromethyl)aniline
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Reactant of Route 2
2-bromo-N-methyl-5-(trifluoromethyl)aniline
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